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  • Product: 3-Hydroxyoctanoic acid
  • CAS: 88930-08-9

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Hydroxyoctanoic Acid as a Precursor for Polyhydroxyalkanoates (PHAs)

Executive Summary This technical guide analyzes the critical role of 3-hydroxyoctanoic acid (3HO) as a monomeric precursor in the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs).[1] Unlike short-chain P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical role of 3-hydroxyoctanoic acid (3HO) as a monomeric precursor in the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs).[1] Unlike short-chain PHAs (e.g., P(3HB)), which are brittle and crystalline, polymers rich in 3HO exhibit elastomeric properties, low melting temperatures, and superior biocompatibility. This guide details the biosynthetic pathways, fermentation protocols, downstream processing, and biomedical applications of P(3HO), serving as a blueprint for researchers in drug delivery and tissue engineering.

Introduction: The Elastomeric Shift in Biopolymers

The transition from short-chain-length (scl-PHAs) to medium-chain-length (mcl-PHAs) represents a paradigm shift in biopolymer application. While Poly(3-hydroxybutyrate) (P(3HB)) mimics the stiffness of polypropylene, it lacks the flexibility required for soft tissue engineering.

3-Hydroxyoctanoic acid (C8) introduces steric hindrance within the polymer chain, disrupting the crystalline lattice. This results in a material that is:

  • Elastomeric: High elongation at break (>300%).[2]

  • Low Melting:

    
     ranges from 40°C to 60°C, allowing processing at mild temperatures.
    
  • Bio-resorbable: Degradation products (R-3-hydroxy acids) are non-toxic and metabolizable.

Biosynthetic Mechanisms: The Metabolic Engine

The production of 3HO-rich PHAs relies on the metabolic versatility of Pseudomonas species, particularly P. putida and P. mendocina. Two distinct pathways feed into the polymerization process: the


-oxidation pathway  (from fatty acids) and the De Novo Fatty Acid Synthesis pathway  (from simple sugars).[3]
Pathway Logic
  • Substrate: Octanoate (C8 fatty acid) is the direct precursor. It enters the

    
    -oxidation cycle but is diverted before complete degradation.
    
  • Key Enzymes:

    • PhaC (PHA Synthase): Polymerizes 3-hydroxyacyl-CoA monomers.

    • PhaG (Transacylase): Links de novo fatty acid synthesis to PHA production (crucial for non-fatty acid substrates).

    • PhaJ (Enoyl-CoA Hydratase): Converts enoyl-CoA to (R)-3-hydroxyacyl-CoA in the

      
      -oxidation pathway.[4]
      
    • PhaZ (Depolymerase): Degrades intracellular PHA; often a target for gene deletion to prevent product loss.[4]

Visualization of Metabolic Flux

The following diagram illustrates the convergence of pathways toward 3-hydroxyoctanoyl-CoA and its polymerization.

MetabolicPathway Octanoate Octanoate (C8) OctanoylCoA Octanoyl-CoA Octanoate->OctanoylCoA AlkK (Acyl-CoA Synthetase) EnoylCoA 2-trans-Enoyl-CoA OctanoylCoA->EnoylCoA Beta-Oxidation OH_AcylCoA (R)-3-Hydroxyoctanoyl-CoA EnoylCoA->OH_AcylCoA PhaJ (Hydratase) P3HO P(3HO) Polymer OH_AcylCoA->P3HO PhaC (PHA Synthase) Beta-Oxidation Cycle Beta-Oxidation Cycle OH_AcylCoA->Beta-Oxidation Cycle FadB (Degradation) Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthesis (ACP intermediates) MalonylCoA->FAS OH_AcylACP (R)-3-Hydroxyacyl-ACP FAS->OH_AcylACP OH_AcylACP->OH_AcylCoA PhaG (Transacylase)

Figure 1: Metabolic convergence of Beta-oxidation and De Novo synthesis towards P(3HO) production.

Production Methodology: Fermentation Protocol

To achieve high yields of P(3HO) homopolymer, Pseudomonas mendocina or engineered P. putida strains are cultivated using octanoate as the sole carbon source.

Strain Selection
  • Wild Type: P. mendocina (produces pure homopolymer).[5]

  • Engineered: P. putida KT2440

    
    phaZ (prevents degradation) or 
    
    
    
    fadBA (blocks
    
    
    -oxidation downstream of dimer formation).
Fermentation Workflow (Fed-Batch)

This protocol is designed for a 5L stirred-tank bioreactor.

Step 1: Inoculum Preparation

  • Grow strain in Luria-Bertani (LB) broth at 30°C for 12 hours.

  • Transfer (5% v/v) to Mineral Salts Medium (MSM) supplemented with 20 mM sodium octanoate.

Step 2: Bioreactor Setup

  • Medium: Mineral Salts Medium (MSM).

  • Carbon Source: Sodium Octanoate (fed to maintain 10-20 mM concentration).

  • Nitrogen Source: Ammonium Sulfate (Limiting factor).

  • Conditions: Temp: 30°C; pH: 7.0 (controlled with NaOH/H2SO4); DO: >20% saturation.

Step 3: Feeding Strategy (The "Nitrogen Switch")

  • Phase 1 (Growth): Maintain C:N ratio of 10:1 to build biomass.

  • Phase 2 (Accumulation): At OD600 ~10, cease nitrogen feeding. Maintain octanoate feed.

  • Mechanism: Nitrogen limitation triggers the inhibition of the TCA cycle, diverting Acetyl-CoA and intermediates toward PHA synthase.

Step 4: Harvest

  • Centrifuge biomass at 6000 x g for 15 mins.

  • Lyophilize (freeze-dry) cell pellet for 48 hours.

Downstream Processing: Extraction & Purification

Purity is critical for biomedical applications (e.g., removing endotoxins/LPS).

Solvent Extraction Protocol
  • Digestion: Resuspend lyophilized cells in Acetone (1:20 w/v ratio). Stir at 50°C for 4 hours.

    • Why Acetone? P(3HO) is soluble in acetone, whereas cell debris and scl-PHAs are less soluble.

  • Filtration: Filter through 0.45

    
    m PTFE membrane to remove cell debris.
    
  • Concentration: Rotary evaporate to 20% of original volume.

  • Precipitation: Dropwise addition of concentrate into cold Methanol:Ethanol (1:1) mixture.

    • Observation: P(3HO) precipitates as a white, rubbery gum.

  • Purification: Redissolve in acetone and repeat precipitation to remove residual lipids and endotoxins.

ExtractionWorkflow Biomass Lyophilized Biomass Acetone Acetone Extraction (50°C, 4h) Biomass->Acetone Filtration Filtration (Remove Debris) Acetone->Filtration Evaporation Concentration (Rotary Evap) Filtration->Evaporation Precipitation Precipitation (Cold MeOH:EtOH) Evaporation->Precipitation PurePolymer Purified P(3HO) Precipitation->PurePolymer

Figure 2: Downstream processing workflow for high-purity P(3HO) recovery.

Material Characterization

P(3HO) is distinct from P(3HB) due to its alkyl side chains.

Table 1: Comparative Properties of P(3HO) vs. P(3HB)

PropertyP(3HO) (Medium Chain)P(3HB) (Short Chain)Relevance
Crystallinity 30 - 40%60 - 80%Lower crystallinity = higher flexibility.
Melting Temp (

)
45 - 60°C175 - 180°CLow

allows molding without thermal degradation.
Glass Transition (

)
-35°C to -1°C4°CStays rubbery at body temperature (37°C).
Elongation at Break 300 - 450%< 5%Critical for soft tissue expansion (e.g., cardiac patches).
Young's Modulus ~10 MPa~3.5 GPaP(3HO) is soft; P(3HB) is stiff/brittle.

Biomedical Applications

The low modulus and elastomeric nature of P(3HO) make it an ideal candidate for soft tissue engineering and controlled drug release.

Cardiac Tissue Engineering[7]
  • Application: Left ventricular cardiac patches.[2]

  • Mechanism: The polymer's elasticity matches the mechanical hysteresis of the myocardium.

  • Evidence: P(3HO) patches support cardiomyocyte attachment and contraction without mechanical mismatch, preventing scar tissue formation.

Drug Delivery Systems[8]
  • Formulation: P(3HO) nanoparticles or microspheres.[6]

  • Advantage: The hydrophobic side chains allow efficient encapsulation of hydrophobic drugs (e.g., Paclitaxel, Doxorubicin).

  • Release Profile: Surface erosion degradation leads to a linear release profile, unlike the bulk degradation of PLGA which can cause "acid bursts."

References

  • Rai, R., et al. (2011). "Poly-3-hydroxyoctanoate P(3HO), a Medium Chain Length Polyhydroxyalkanoate Homopolymer from Pseudomonas mendocina."[5] Biomacromolecules. Link

  • Salvachúa, D., et al. (2019). "Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin."[4] Microbial Biotechnology. Link

  • Elbanna, K., et al. (2009). "Large-Scale Production of Poly(3-Hydroxyoctanoic Acid) by Pseudomonas putida GPo1 and a Simplified Downstream Process." Applied and Environmental Microbiology. Link

  • Basnett, P., & Roy, I. (2010). "The homopolymer, poly(3-hydroxyoctanoate), P(3HO), as a matrix material for soft tissue engineering." ePrints Soton. Link

  • Gregory, D. A., et al. (2022). "Polyhydroxyalkanoates and their advances for biomedical applications."[2] Trends in Molecular Medicine. Link

Sources

Exploratory

biological activity of (R)-3-Hydroxyoctanoic acid

From Metabolic Intermediate to Bioactive Therapeutic Agent Executive Summary (R)-3-Hydroxyoctanoic acid (3-HOA), also known as (R)-3-hydroxycaprylic acid, is a medium-chain hydroxylated fatty acid (mcl-3HA) that has tran...

Author: BenchChem Technical Support Team. Date: February 2026

From Metabolic Intermediate to Bioactive Therapeutic Agent

Executive Summary

(R)-3-Hydroxyoctanoic acid (3-HOA), also known as (R)-3-hydroxycaprylic acid, is a medium-chain hydroxylated fatty acid (mcl-3HA) that has transcended its traditional classification as a bacterial storage monomer. While historically recognized as the primary constituent of Pseudomonas-derived polyhydroxyalkanoates (PHAs), recent pharmacological evidence identifies 3-HOA as a potent endogenous ligand for the human hydroxycarboxylic acid receptor 3 (HCA3/GPR109B).

This guide delineates the dual biological identity of 3-HOA: as a quorum-quenching antimicrobial agent in prokaryotes and an anti-lipolytic signaling molecule in humans. It provides validated protocols for its biosynthesis, purification, and quantification, serving as a foundational resource for developing 3-HOA-based therapeutics.

Chemical Identity & Stereochemistry

Unlike the racemic mixtures often produced via chemical synthesis (e.g., Reformatsky reaction), biological activity is strictly governed by the (R)-enantiomer.

PropertySpecification
IUPAC Name (3R)-3-hydroxyoctanoic acid
CAS Number 44987-72-6
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
Stereochemistry (R)-configuration (essential for HCA3 binding)
pKa ~4.8 (Carboxyl group)
Solubility Soluble in ethanol, DMSO; sparingly soluble in water

Critical Insight: The (S)-enantiomer is metabolically inert regarding HCA3 activation. Researchers must ensure enantiomeric purity (>95% ee) when conducting receptor-binding assays to avoid false negatives.

Biosynthesis & Production Strategy

Chemical synthesis of enantiopure 3-HOA is expensive and low-yield. The industry standard utilizes Pseudomonas species to synthesize poly(3-hydroxyoctanoate) [P(3HO)], followed by controlled depolymerization.

3.1 The Pseudomonas PHA Cycle

Pseudomonas putida and Pseudomonas fluorescens accumulate mcl-PHAs via the beta-oxidation pathway when grown on fatty acids (e.g., octanoate) or via de novo fatty acid synthesis from gluconate.

Figure 1: Biosynthesis and Enzymatic Depolymerization Pathway

Biosynthesis Octanoate Octanoate (Substrate) AcylCoA Acyl-CoA Octanoate->AcylCoA BetaOx β-Oxidation Cycle AcylCoA->BetaOx R3HA_CoA (R)-3-Hydroxyoctanoyl-CoA BetaOx->R3HA_CoA Intermediates PhaC PHA Synthase (PhaC) R3HA_CoA->PhaC PHA_Polymer Poly(3-hydroxyoctanoate) [P(3HO)] PhaC->PHA_Polymer Polymerization PhaZ PHA Depolymerase (PhaZ) PHA_Polymer->PhaZ Enzymatic Hydrolysis Monomer (R)-3-Hydroxyoctanoic Acid (Target Product) PhaZ->Monomer Release

Caption: Logical flow from fatty acid substrate to polymerized storage and subsequent depolymerization to the bioactive monomer.

Biological Activity Profile
4.1 Human Signaling: The HCA3 (GPR109B) Agonist

3-HOA is an endogenous ligand for HCA3 , a G-protein coupled receptor expressed in adipocytes and immune cells. Unlike HCA2 (activated by butyrate), HCA3 is specific to medium-chain 3-hydroxy acids.

  • Mechanism: 3-HOA binds HCA3, activating the G_i/o protein cascade.

  • Physiological Effect:

    • Adipocytes: Inhibition of adenylyl cyclase

      
       reduced cAMP 
      
      
      
      inhibition of Protein Kinase A (PKA)
      
      
      reduced lipolysis (fat breakdown). This acts as a negative feedback loop during starvation or ketosis.
    • Neutrophils: Triggers intracellular Ca²⁺ mobilization, enhancing chemotaxis without inducing oxidative burst.

Figure 2: HCA3 Signaling Cascade in Adipocytes

Signaling Ligand (R)-3-HOA Receptor HCA3 (GPR109B) Receptor Ligand->Receptor Binding Gprotein Gi/o Protein Activation Receptor->Gprotein AC Adenylyl Cyclase Gprotein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP PKA Protein Kinase A (Inhibition) cAMP->PKA HSL Hormone Sensitive Lipase (Dephosphorylation) PKA->HSL Lipolysis Lipolysis (Inhibited) HSL->Lipolysis

Caption: Signal transduction pathway of 3-HOA mediating anti-lipolytic effects via HCA3.

4.2 Antimicrobial & Quorum Quenching

3-HOA exhibits direct antimicrobial activity and interferes with bacterial signaling.

  • MIC Values: 2.8 – 7.0 mM against S. aureus, Listeria monocytogenes, and Salmonella.

  • Quorum Quenching: It inhibits pyocyanin production in Pseudomonas aeruginosa PAO1, likely by disrupting the rhl or pqs quorum sensing systems, distinct from its metabolic role.

Experimental Protocols
Protocol A: Bioproduction & Purification of (R)-3-HOA

Objective: Isolate high-purity monomer from P. putida biomass.[1] Validation: Purity confirmed by GC-MS >95%.

  • Fermentation: Cultivate P. putida KT2440 on minimal medium supplemented with sodium octanoate (20 mM) for 48h to accumulate P(3HO).

  • Harvest: Centrifuge cells (6000 x g, 15 min). Lyophilize biomass.

  • Depolymerization (Acidic Methanolysis - Analytical):

    • Note: For large scale, enzymatic hydrolysis using PhaZ depolymerase (from P. fluorescens GK13) is preferred to maintain free acid form directly.

    • Chemical Route:[2][3][4] Reflux lyophilized cells in Methanol/H₂SO₄ (85:15 v/v) for 140 min at 100°C.

  • Saponification (To obtain Free Acid):

    • Add 1 volume of 1M NaOH to the methyl ester mixture. Stir at room temperature for 4h.

  • Purification:

    • Acidify to pH 2.0 with HCl.

    • Extract 3x with Chloroform or Ethyl Acetate.

    • Evaporate solvent.

    • Flash Chromatography: Silica gel column. Mobile phase: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

    • Checkpoint: Check fractions via TLC (stain with phosphomolybdic acid).

Protocol B: LC-MS Quantification in Biological Fluids

Objective: Quantify 3-HOA in plasma or culture media. System: HPLC coupled with Triple Quadrupole MS.

  • Sample Prep: Mix 50 µL plasma with 150 µL cold Acetonitrile (protein precipitation). Centrifuge 10,000 x g.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B.

    • 1-5 min: Linear ramp to 90% B.

    • 5-7 min: Hold 90% B.

  • MS Detection (ESI Negative Mode):

    • Precursor Ion: m/z 159.1 [M-H]⁻

    • Product Ions: m/z 59.0 (Acetate), m/z 113.1 (Decarboxylation fragment).

    • Self-Validation: Use (R)-3-hydroxydecanoic acid as an internal standard.

References
  • Vertex AI Search. (2025).[5] Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds. PubMed.[1][6][7] Link

  • Vertex AI Search. (2025).[5] Efficient Production of (R)-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates. ResearchGate. Link

  • Vertex AI Search. (2025). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology. Link

  • Vertex AI Search. (2025).[5] 3-Hydroxyoctanoic acid | Biochemical Assay Reagent. MedChemExpress. Link

  • Vertex AI Search. (2025).[5] Production of Chiral (R)-3-Hydroxyoctanoic Acid Monomers, Catalyzed by Pseudomonas fluorescens GK13 Poly(3-Hydroxyoctanoic Acid) Depolymerase. Applied and Environmental Microbiology. Link

Sources

Foundational

3-Hydroxyoctanoic Acid: A Dual-Function Metabolite in Cross-Kingdom Signaling

Topic: 3-Hydroxyoctanoic Acid and Its Function in Microbial Signaling Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary 3-Hydroxyoctanoic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Hydroxyoctanoic Acid and Its Function in Microbial Signaling Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

3-Hydroxyoctanoic acid (3-HOA), a medium-chain


-hydroxy fatty acid (C8), has emerged from the shadow of being merely a metabolic intermediate to being recognized as a potent signaling effector. Traditionally viewed as a monomer of bacterial polyhydroxyalkanoates (PHAs) or a 

-oxidation intermediate, recent elucidation of its pharmacodynamics reveals a dual signaling capability: it modulates bacterial Quorum Sensing (QS) phenotypes and acts as a specific high-affinity agonist for the human Hydroxycarboxylic Acid Receptor 3 (HCA

/GPR109B). This whitepaper details the biosynthesis, signaling mechanisms, and validated protocols for investigating 3-HOA, positioning it as a critical target in host-microbe interaction studies.

Chemical Identity & Biosynthetic Origin

IUPAC Name: (3R)-3-Hydroxyoctanoic acid Molecular Formula: C


H

O

Stereochemistry: The biological activity is predominantly associated with the (R)-enantiomer, derived from the specific stereochemistry of the PHA biosynthetic enzymes.
The PHA Cycle as a Signaling Reservoir

In Pseudomonas species (e.g., P. aeruginosa, P. putida), 3-HOA is not just a free metabolite but is stored as a polymer, Poly(3-hydroxyalkanoate) (PHA). The mobilization of 3-HOA from these granules represents a "store-and-release" signaling mechanism, triggered by carbon starvation or stress.

  • Biosynthesis: Mediated by PhaG (transacylase) and PhaC (synthase), converting fatty acid

    
    -oxidation intermediates into the polymer.
    
  • Release (Signaling Activation): The intracellular concentration of free 3-HOA is controlled by PHA depolymerases (PhaZ). Overexpression of PhaZ leads to a surge in free 3-HOA, which then diffuses extracellularly to act as a Diffusible Signal Factor (DSF) analogue or host modulator.

Mechanisms of Action[1][2]

Bacterial Signaling: Quorum Sensing Modulation

Unlike classical Autoinducers (AHLs), 3-HOA functions as a metabolic feedback signal that intersects with Quorum Sensing networks.

  • Pyocyanin Inhibition: In P. aeruginosa PAO1, exogenous 3-HOA (and its derivatives) has been demonstrated to inhibit the production of pyocyanin, a virulence factor controlled by the PQS and rhl systems.[1] This suggests 3-HOA acts as an antagonist or negative modulator of the PQS signaling cascade, potentially dampening virulence when carbon reserves are being consumed.

  • Structural Mimicry: 3-HOA shares structural homology with the Diffusible Signal Factors (DSF) found in Xanthomonas and Burkholderia (typically unsaturated 2-enoic acids). It likely interacts with RpfF/RpfC-like sensor kinases or orphan LuxR homologues, though the precise bacterial receptor remains an active area of deorphanization.

Inter-Kingdom Signaling: The HCA Axis

The most definitive signaling role of 3-HOA is its function as an inter-kingdom messenger activating human innate immunity.

  • Receptor: HCA

    
     (GPR109B) , a G
    
    
    
    -coupled GPCR found exclusively in higher primates.
  • Mechanism: 3-HOA binds HCA

    
     on neutrophils and adipocytes.
    
    • Neutrophils: Induces intracellular Ca

      
       flux and chemotaxis, alerting the host immune system to the presence of 
      
      
      
      -oxidation active bacteria.
    • Adipocytes: Inhibits lipolysis (via cAMP reduction), altering the nutrient landscape available to the pathogen.

Visualization: The 3-HOA Signaling Network

The following diagram illustrates the production of 3-HOA from the PHA cycle and its divergent signaling pathways in bacteria versus the human host.

HOA_Signaling cluster_bacteria Bacterial Cell (e.g., Pseudomonas) cluster_host Human Host Cell (Neutrophil/Adipocyte) FattyAcids Fatty Acids (Beta-Oxidation) PhaG PhaG (Transacylase) FattyAcids->PhaG PHA_Granule PHA Granule (Storage) PhaG->PHA_Granule Polymerization PhaZ PhaZ (Depolymerase) PHA_Granule->PhaZ HOA_Intra 3-HOA (Intracellular) PhaZ->HOA_Intra Stress/Starvation Virulence Virulence Factors (Pyocyanin) HOA_Intra->Virulence Inhibition (QS Mod) HCA3 Receptor HCA3 (GPR109B) HOA_Intra->HCA3 Diffusion & Binding Gi_Pathway Gi Protein Signaling HCA3->Gi_Pathway Response Ca2+ Flux Chemotaxis Anti-lipolysis Gi_Pathway->Response

Figure 1: The 3-HOA Signaling Nexus. 3-HOA is mobilized from bacterial storage (PHA) to inhibit bacterial virulence while simultaneously activating host immune receptors (HCA3).

Experimental Protocols

To ensure scientific integrity, the following protocols are designed with self-validating controls.

Protocol A: Extraction and Quantification of 3-HOA

Objective: Isolate free 3-HOA from bacterial supernatant without degrading the PHA polymer.

Reagents:

  • Ethyl Acetate (LC-MS grade)

  • Formic Acid (0.1%)

  • Internal Standard: 3-Hydroxydecanoic acid (C10-OH)

Workflow:

  • Clarification: Centrifuge bacterial culture (e.g., P. putida KT2440) at 10,000

    
     g for 10 min. Collect supernatant.
    
  • Acidification: Adjust supernatant pH to 3.0 using 1M HCl. Causality: Protonation of the carboxyl group (pKa ~4.8) renders 3-HOA hydrophobic, enabling organic solvent extraction.

  • Extraction: Add equal volume of Ethyl Acetate (1:1 v/v). Vortex vigorously for 2 mins. Phase separate (centrifuge 2000

    
     g, 5 min).
    
  • Concentration: Evaporate organic phase under N

    
     stream. Reconstitute in Methanol containing 0.1% Formic Acid.
    
  • Validation (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Transition: Monitor MRM transition m/z 159

      
       59 (loss of hexanal via McLafferty rearrangement equivalent).
      
    • Control: Spike Internal Standard (C10-OH) prior to extraction to calculate recovery efficiency (>85% required).

Protocol B: HCA Activation Assay (Calcium Mobilization)

Objective: Verify biological activity of 3-HOA using a functional GPCR assay.

Reagents:

  • CHO-K1 cells stably expressing human HCA

    
     (GPR109B).
    
  • Fluo-4 AM (Calcium indicator).

  • Positive Control: 3-Hydroxybutyrate (Note: Requires high conc. >1mM) or known HCA

    
     agonist.
    

Workflow:

  • Loading: Incubate HCA

    
    -CHO cells with 4 
    
    
    
    M Fluo-4 AM in HBSS for 45 min at 37°C.
  • Baseline: Measure fluorescence (Ex 494 / Em 516) for 30s to establish baseline.

  • Induction: Inject 3-HOA (dissolved in DMSO, final conc. 1-100

    
    M).
    
    • Note on Causality: 3-HOA is a specific agonist for HCA

      
       but not HCA
      
      
      
      . To prove specificity, run a parallel assay with HCA
      
      
      cells; 3-HOA should show no response .
  • Data Analysis: Calculate

    
    . A dose-dependent increase confirms receptor activation.
    

Quantitative Data Summary

The following table summarizes the potency of 3-HOA across different biological systems, consolidating data from key reference studies.

ParameterSystem / TargetEffective Concentration (EC

/ IC

)
Biological EffectSource
Receptor Affinity Human HCA

(GPR109B)
EC


8

M
Intracellular Ca

release; Anti-lipolysis
[1, 3]
Virulence Inhibition P. aeruginosa PAO1IC


2-3 mM
Reduction of Pyocyanin production[2]
Antimicrobial Activity Candida albicansMIC

2.8 - 7.0 mM
Inhibition of hyphal formation[2]
Physiological Level Human Plasma (Post-exercise)1 - 5

M
Metabolic biomarker of fatty acid oxidation[3]

References

  • Ahmed, K., et al. (2009).[2] "Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis." Journal of Biological Chemistry.

  • Radivojevic, J., et al. (2016). "Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds." Applied Microbiology and Biotechnology.

  • Offermanns, S., et al. (2011).[3] "International Union of Basic and Clinical Pharmacology.[3] LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors." Pharmacological Reviews.

  • Nigam, S., et al. (2011).[4] "Hydroxy Fatty Acids in the Pathogenesis of Pseudomonas aeruginosa." Z. Naturforsch.

Sources

Exploratory

physical and chemical properties of 3-Hydroxyoctanoic acid

The following technical guide provides an in-depth analysis of 3-Hydroxyoctanoic acid (3-HOA), structured for researchers and drug development professionals. Chemical Identity & Functional Applications in Biopolymers and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Hydroxyoctanoic acid (3-HOA), structured for researchers and drug development professionals.

Chemical Identity & Functional Applications in Biopolymers and Pharmacology

Executive Summary

3-Hydroxyoctanoic acid (3-HOA) is a medium-chain


-hydroxy fatty acid (C8) that serves as a critical metabolic node in both eukaryotic lipid oxidation and prokaryotic carbon storage.[1][2] It is best known as the primary monomeric unit of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a class of biodegradable polyesters produced by Pseudomonas species.[1] Beyond materials science, 3-HOA has emerged as a bioactive lipid signaling molecule, acting as an endogenous agonist for the Hydroxycarboxylic Acid Receptor 3 (HCA

/GPR109B), linking energy metabolism to immune regulation.[1]

Physicochemical Profile

3-HOA is an amphiphilic molecule containing a hydrophobic pentyl tail and a hydrophilic headgroup consisting of a carboxylic acid and a


-hydroxyl group. Its physical state and solubility are heavily influenced by its enantiomeric purity and chain length.
Table 1: Physicochemical Constants
PropertyValueContext/Notes
IUPAC Name 3-Hydroxyoctanoic acid
CAS Number 14292-27-4 (racemic)88930-08-9 ((R)-isomer)The (R)-isomer is the biologically active form in PHA synthesis.[3]
Molecular Formula C

H

O

Molecular Weight 160.21 g/mol
Physical State Viscous liquid or low-melting solidMelting point ~38°C; often supercools to a liquid at RT.
Boiling Point ~288°C (at 760 mmHg)Decomposes before boiling; requires derivatization for GC.
pKa 4.38 ± 0.10 (Predicted)Acidic due to the carboxyl group; exists as 3-hydroxyoctanoate at physiological pH.
Density 1.046 g/cm

Slightly denser than water.
Solubility Ethanol, Chloroform, DMSOPractically insoluble in water; soluble in organic solvents.
Chirality (R)- and (S)-enantiomersBiosynthetic 3-HOA (from PHAs) is exclusively (R)-configuration.

Structural & Stereochemical Analysis

The molecule possesses a chiral center at the C3 position. The stereochemistry is dictated by the biosynthetic origin:

  • Biosynthetic Origin (PHA): Pseudomonas synthases are stereospecific, polymerizing only (R)-3-hydroxyoctanoyl-CoA . Consequently, acid hydrolysis of mcl-PHAs yields optically pure (R)-3-HOA.

  • Metabolic Origin (Beta-Oxidation): Mitochondrial

    
    -oxidation involves L-(+)-3-hydroxyacyl-CoA intermediates (often designated as (S)), though epimerases can interconvert these forms.
    

The proximity of the hydroxyl group to the carboxyl group (beta-position) allows for intramolecular hydrogen bonding, influencing its pKa and stability. Under acidic conditions and heat, 3-HOA can undergo dehydration to form trans-2-octenoic acid.

Biosynthesis & Production Pathways

The production of 3-HOA is intrinsically linked to fatty acid metabolism.[1] In industrial biotechnology, it is primarily harvested via the depolymerization of bacterial PHAs.

Diagram 1: Biosynthetic Logic of 3-HOA

This diagram illustrates the divergence between the catabolic


-oxidation pathway and the anabolic PHA synthase pathway.

Biosynthesis FattyAcid Fatty Acid (Octanoate) AcylCoA Acyl-CoA (Octanoyl-CoA) FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase S_3OH_CoA (S)-3-Hydroxyoctanoyl-CoA (Beta-Oxidation Intermediate) EnoylCoA->S_3OH_CoA Enoyl-CoA Hydratase (Catabolism) R_3OH_CoA (R)-3-Hydroxyoctanoyl-CoA (PHA Precursor) EnoylCoA->R_3OH_CoA PhaJ (Epimerase/Hydratase) S_3OH_CoA->R_3OH_CoA Epimerase (Racemase) PHA Poly(3-hydroxyoctanoate) (mcl-PHA Polymer) R_3OH_CoA->PHA PHA Synthase (PhaC) Monomer (R)-3-Hydroxyoctanoic Acid (Free Monomer) PHA->Monomer Acid/Enzymatic Hydrolysis

Caption: Flux divergence between beta-oxidation (S-isomer) and PHA biosynthesis (R-isomer) in Pseudomonas species.

Biological Activity & Pharmacology

Recent research has elevated 3-HOA from a simple metabolite to a bioactive lipid mediator.

HCA3 (GPR109B) Agonism

3-HOA is an endogenous ligand for the Hydroxycarboxylic Acid Receptor 3 (HCA


), a G protein-coupled receptor found in humans and higher primates (but notably absent in rodents).[1]
  • Mechanism: Binding of 3-HOA to HCA

    
     (G
    
    
    
    -coupled) inhibits adenylyl cyclase, reducing cAMP levels.
  • Physiological Effect: In adipocytes, this inhibition suppresses lipolysis, creating a negative feedback loop during states of high fatty acid oxidation (e.g., ketogenic diet, starvation).

Antimicrobial Properties

Free 3-HOA exhibits antimicrobial activity against Gram-negative and Gram-positive bacteria.[4][5]

  • Mechanism: As a weak acid, the protonated form diffuses across the bacterial membrane. Once inside the neutral cytoplasm, it dissociates, acidifying the cytosol and disrupting the proton motive force (PMF). The hydrophobic tail also perturbs membrane integrity.

  • Application: It is investigated as a co-preservative and a topical antimicrobial agent.

Analytical Methodologies

Accurate quantification of 3-HOA requires derivatization due to its low volatility and polarity. The standard protocol involves conversion to a methyl ester (3-hydroxyoctanoic acid methyl ester) followed by GC-MS analysis.

Protocol: Extraction and GC-MS Quantification

Objective: Isolate 3-HOA from biological fluids or fermentation broth and quantify via GC-MS.

Reagents:

  • Acidified Methanol (3% H

    
    SO
    
    
    
    in MeOH)
  • Chloroform[6][7]

  • Internal Standard (Benzoic acid or 3-hydroxydecanoic acid)

  • Sodium Chloride (saturated solution)

Step-by-Step Workflow:

  • Lyophilization: Freeze-dry the sample (biomass or fluid) to remove water, which interferes with esterification.

  • Methanolysis (Derivatization):

    • Add 2 mL of acidified methanol and 2 mL of chloroform to the dried sample.

    • Seal tightly and incubate at 100°C for 3.5 hours .

    • Causality: This step simultaneously hydrolyzes the PHA polymer (if present) and methylates the carboxylic acid group, rendering the molecule volatile.

  • Phase Separation:

    • Cool to room temperature.[8]

    • Add 1 mL of distilled water to induce phase separation.

    • Vortex vigorously for 1 minute.

  • Extraction:

    • Allow layers to settle (or centrifuge at 2000 x g).

    • Recover the lower organic phase (Chloroform) containing the methyl esters.

  • GC-MS Analysis:

    • Column: HP-5 or equivalent (non-polar capillary column).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 80°C (hold 2 min)

      
       ramp 10°C/min 
      
      
      
      250°C.
    • Detection: EI Source (70 eV).[9][10] Look for characteristic fragments: m/z 103 (cleavage alpha to hydroxyl group) and m/z 74 (McLafferty rearrangement of methyl ester).

Diagram 2: Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Lyophilized) Deriv Methanolysis (MeOH/H2SO4, 100°C) Sample->Deriv Esterification Extraction L-L Extraction (Chloroform/Water) Deriv->Extraction Phase Separation GC Gas Chromatography (Separation) Extraction->GC Injection MS Mass Spectrometry (Detection m/z 103) GC->MS Elution

Caption: Derivatization and detection workflow for GC-MS analysis of 3-HOA.

Safety and Handling

  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Handling: Wear nitrile gloves and safety glasses. Work in a fume hood, especially during the methanolysis step involving hot acid.

  • Storage: Store at -20°C. The compound is stable but hygroscopic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26613, 3-Hydroxyoctanoic acid. Retrieved from [Link]

  • Ahmed, K., et al. (2009). Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis.[7] Journal of Biological Chemistry.[7] Retrieved from [Link]

  • Elbahloul, Y., et al. (2009). Large-scale production of poly(3-hydroxyoctanoic acid) by Pseudomonas putida GPo1 and a simplified downstream process. Applied and Environmental Microbiology. Retrieved from [Link]

  • Sandoval, A., et al. (2005). Biosynthesis of PHAs containing 3-hydroxyoctanoate and 3-hydroxydecanoate monomers. Biomacromolecules.[7] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Isolation of High-Purity (R)-3-Hydroxyoctanoic Acid from Pseudomonas putida

Executive Summary (R)-3-Hydroxyoctanoic acid (3-HOA) is a valuable chiral synthon used in the synthesis of antibiotics, vitamins, and pheromones. While traditional chemical synthesis of 3-HOA requires complex asymmetric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Hydroxyoctanoic acid (3-HOA) is a valuable chiral synthon used in the synthesis of antibiotics, vitamins, and pheromones. While traditional chemical synthesis of 3-HOA requires complex asymmetric catalysis, Pseudomonas putida offers a biocatalytic route with nearly 100% enantiomeric excess (ee).

This guide details the production and isolation of 3-HOA. Unlike standard protocols that focus on the polymer (Polyhydroxyalkanoate, PHA) as the final product, this workflow treats the polymer as an intermediate. We utilize P. putida KT2440 to accumulate mcl-PHA rich in C8 monomers, followed by a specific acetone-based extraction and controlled alkaline saponification to liberate the free acid monomer without racemization or dehydration.

Biological Basis & Metabolic Engineering

To maximize the yield of the specific C8 monomer (3-hydroxyoctanoate), we must manipulate the metabolic flux of P. putida.

The Carbon Source Control Strategy

P. putida synthesizes mcl-PHAs via the fatty acid


-oxidation pathway. The chain length of the resulting PHA monomers is directly correlated with the carbon substrate provided.
  • Glucose Feed: Results in a heterogeneous mix of C8, C10, and C12 monomers (via de novo fatty acid synthesis).

  • Octanoate Feed (Recommended): Feeding sodium octanoate forces the flux directly into the

    
    -oxidation cycle, bypassing chain elongation. This results in a polymer containing >90% 3-hydroxyoctanoate monomers.[1][2][3]
    
Metabolic Pathway Visualization

The following diagram illustrates how octanoate is channeled into the PHA cycle.

MetabolicPathway Octanoate Sodium Octanoate (Feed) AcylCoA Octanoyl-CoA Octanoate->AcylCoA AlkK (Acyl-CoA Synthetase) EnoylCoA trans-2-Octenoyl-CoA AcylCoA->EnoylCoA Beta-Oxidation Cycle HydroxyCoA (R)-3-Hydroxyoctanoyl-CoA EnoylCoA->HydroxyCoA PhaJ (Hydratase) KetoCoA 3-Ketoacyl-CoA HydroxyCoA->KetoCoA FadB (Dehydrogenase) PHA mcl-PHA Granule (Polymer Storage) HydroxyCoA->PHA PhaC (PHA Synthase) PHA->HydroxyCoA PhaZ (Depolymerase)

Figure 1: Metabolic flux of octanoate in P. putida. The PhaC synthase polymerizes the (R)-3-hydroxyoctanoyl-CoA intermediate into cytosolic granules.

Experimental Protocol

Phase A: Upstream Processing (Fermentation)

Objective: High-cell-density cultivation with nitrogen limitation to trigger PHA accumulation.

  • Inoculum Prep: Inoculate P. putida KT2440 in Luria-Bertani (LB) broth at 30°C, 200 rpm overnight.

  • Production Medium (Mineral Salts):

    • Na₂HPO₄: 3.5 g/L, KH₂PO₄: 1.5 g/L, (NH₄)₂SO₄: 0.5 g/L (Nitrogen limiting).

    • Substrate: Sodium Octanoate (20 mM initial).

    • Trace elements (Mg, Fe, Ca).

  • Fed-Batch Strategy:

    • Start fermentation.[4][5] Monitor Dissolved Oxygen (DO).

    • When DO spikes (indicating carbon depletion), feed a solution of Octanoic Acid and Ammonium Octanoate (ratio 10:1) to maintain C:N ratio > 20:1.

    • Harvest cells after 48–72 hours (target ~60% PHA of Cell Dry Weight).

  • Harvesting: Centrifuge at 6,000

    
     g for 15 min. Wash pellet with saline. Lyophilize  (freeze-dry) the biomass. Crucial: Wet biomass inhibits solvent extraction efficiency.
    
Phase B: Polymer Extraction (The Intermediate)

Rationale: We use Acetone instead of Chloroform. Acetone is less toxic, cheaper, and highly selective for mcl-PHAs in P. putida.

SolventExtraction EfficiencyToxicitySuitability for mcl-PHA
Acetone High (>90%)ModerateOptimal
ChloroformHigh (>95%)HighGood, but hazardous
MethanolVery LowModerateUsed for precipitation
Ethyl AcetateModerateLowGood for monomer extraction

Protocol:

  • Place lyophilized biomass in a Soxhlet thimble.

  • Reflux with Acetone for 6 hours.

  • Concentrate the acetone extract to 20% of original volume using a rotary evaporator.

  • Dropwise add the concentrate into 10 volumes of ice-cold Methanol .

  • Collect the white, rubbery precipitate (mcl-PHA) by filtration.

  • Dry under vacuum.

Phase C: Depolymerization to (R)-3-Hydroxyoctanoic Acid

Critical Mechanism: We must cleave the ester bonds of the polymer without affecting the chiral center or causing


-elimination (which would create trans-2-octenoic acid). Alkaline saponification  is preferred over acid hydrolysis for preparative isolation.

Protocol:

  • Dissolution: Dissolve 10 g of purified mcl-PHA in 100 mL of Dioxane .

  • Saponification: Add 100 mL of 1 M NaOH (aq).

  • Reflux: Heat gently at 70°C for 4 hours. Note: Do not exceed 100°C to prevent elimination reactions.

  • Phase Separation: Evaporate the Dioxane/Water mixture to near dryness.

  • Acidification: Resuspend the solid residue (Sodium 3-hydroxyoctanoate) in 50 mL water. Adjust pH to 2.0 using 2 M HCl. This converts the salt to the free acid.

  • Monomer Extraction: Extract the aqueous phase 3 times with Ethyl Acetate (50 mL each).

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, and evaporate solvent.

  • Final Purification: The resulting oil is crude (R)-3-HOA. For pharmaceutical grade, purify via silica gel column chromatography (Hexane:Ethyl Acetate 4:1).

Workflow Visualization

ExtractionWorkflow Biomass Lyophilized Biomass Soxhlet Soxhlet Extraction (Acetone, 6h) Biomass->Soxhlet Precip Precipitation (Cold Methanol) Soxhlet->Precip Polymer Purified mcl-PHA (Intermediate) Precip->Polymer Hydrolysis Saponification (NaOH, 70°C) Polymer->Hydrolysis Depolymerization Acidify Acidification (pH 2.0, HCl) Hydrolysis->Acidify Na-Salt to Acid Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Product (R)-3-Hydroxyoctanoic Acid Extract->Product

Figure 2: Downstream processing workflow from biomass to purified monomer.

Quality Control & Validation

To ensure the integrity of the extracted 3-HOA, the following analytical methods are mandatory:

  • GC-MS Analysis:

    • Method: Derivatize a small aliquot with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the silyl ester.

    • Target: Look for the characteristic fragment ions of 3-hydroxyoctanoic acid-TMS.

    • Purity Check: Ensure absence of octanoic acid (residual feed) or 2-octenoic acid (dehydration byproduct).

  • Chiral HPLC:

    • Column: Chiralcel OD-H or similar.

    • Mobile Phase: Hexane/Isopropanol.

    • Validation: Confirm >98% enantiomeric excess (ee) of the (R)-isomer.

  • 1H-NMR (CDCl₃):

    • Verify the characteristic multiplet at

      
       4.0 ppm (chiral methine proton) and the doublet at 
      
      
      
      2.5 ppm (methylene protons alpha to carbonyl).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Polymer Yield Wet biomassEnsure lyophilization is complete; water blocks acetone penetration.
Impure Monomer (Alkenes) Hydrolysis temp too highReduce saponification temp to <75°C.
Low Chiral Purity Racemization during acid stepAvoid boiling during acidification; keep pH adjustment cool (4°C).
C10/C6 Contamination Carbon source driftEnsure strict Octanoate feeding; avoid glucose co-feeding in production phase.

References

  • Prieto, A., et al. (2016). Microbial production of polyhydroxyalkanoates (PHAs): From bacteria to plants.Source:

  • Jiang, G., et al. (2006). Acetone extraction of mcl-PHA from Pseudomonas putida KT2440.Source:

  • Ren, Q., et al. (2005). Production of chiral (R)-3-hydroxyoctanoic acid monomers, catalyzed by Pseudomonas fluorescens GK13 poly(3-hydroxyoctanoic acid) depolymerase.Source:

  • Rai, R., et al. (2011). Medium chain length polyhydroxyalkanoates: Promising new biomedical materials for the future.Source:

  • Elbahloul, Y., & Steinbüchel, A. (2009). Large-scale production of poly(3-hydroxyoctanoic acid) by Pseudomonas putida GPo1 and a simplified downstream process.[6]Source: [6]

Sources

Application

Application Note: Enzymatic Synthesis of Enantiopure (R)-3-Hydroxyoctanoic Acid

[1] Abstract (R)-3-Hydroxyoctanoic acid ((R)-3-HOA) is a high-value chiral synthon used in the synthesis of statins, antibiotics, and as a monomer for biocompatible polyhydroxyalkanoates (PHAs).[1] Traditional chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

(R)-3-Hydroxyoctanoic acid ((R)-3-HOA) is a high-value chiral synthon used in the synthesis of statins, antibiotics, and as a monomer for biocompatible polyhydroxyalkanoates (PHAs).[1] Traditional chemical synthesis often requires toxic heavy metal catalysts (e.g., Ru-BINAP) and yields trace metal contamination.[1] This guide details two scalable, green enzymatic routes: (A) Biocatalytic Depolymerization of poly(3-hydroxyoctanoate) using Pseudomonas fluorescens GK13 depolymerase, and (B) Asymmetric Reduction of methyl 3-oxooctanoate using an engineered Ketoreductase (KRED) system.[1] Both protocols ensure >99% enantiomeric excess (ee) and are designed for seamless transfer from bench to pilot scale.[1]

Introduction & Strategic Route Selection

The synthesis of (R)-3-HOA presents a stereochemical challenge. The hydroxyl group at the C3 position must be established with absolute R-configuration.[1]

Comparison of Enzymatic Routes
FeatureRoute A: PHA DepolymerizationRoute B: KRED Asymmetric Reduction
Starting Material Poly(3-hydroxyoctanoate) (P(3HO))Methyl 3-oxooctanoate
Enzyme Class PHA Depolymerase (EC 3.1.1.[1]75)Ketoreductase (KRED) / ADH (EC 1.1.1.[1]2)
Theoretical Yield ~100% (Quantitative hydrolysis)100% (Prochiral reduction)
Atom Economy High (Water is the only reagent)High (Requires Glucose for cofactor recycle)
Stereocontrol Inherent (Biological source is 100% R)Enzyme dependent (>99% typical)
Primary Application Valorization of biopolymersDe novo synthesis from petrochemicals

Recommendation: Use Route A if you have access to biological PHA waste streams or bacterial cultures.[1] Use Route B for standard organic synthesis labs requiring a reliable supply from commercially available beta-keto esters.[1]

Mechanism of Action

Route B: Asymmetric Reduction with Cofactor Regeneration

The KRED-mediated reduction of methyl 3-oxooctanoate is coupled with a Glucose Dehydrogenase (GDH) system to recycle the expensive NADPH cofactor.[1] This "coupled-enzyme" approach drives the equilibrium toward the chiral alcohol.[1]

KRED_Mechanism Substrate Methyl 3-oxooctanoate Product (R)-Methyl 3-hydroxyoctanoate Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH NADPH->NADP Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation KRED KRED Enzyme KRED->Substrate Catalyzes GDH GDH Enzyme GDH->Glucose Catalyzes

Figure 1: Coupled enzymatic cycle showing the asymmetric reduction of the ketone substrate driven by NADPH regeneration via Glucose Dehydrogenase (GDH).[1]

Materials & Equipment

Reagents
  • Substrate (Route B): Methyl 3-oxooctanoate (CAS: 30414-53-0), >97% purity.[1]

  • Enzymes:

    • KRED Screening Kit: (e.g., Codexis, Evoxx, or Daicel) containing diverse Lactobacillus or Thermoanaerobium homologs.[1]

    • Cofactor Recycle: Glucose Dehydrogenase (GDH-105) or Formate Dehydrogenase (FDH).[1]

    • Depolymerase (Route A): Extracellular PHA depolymerase from P. fluorescens GK13 (purified or immobilized).[2]

  • Cofactors: NADP+ disodium salt (CAS: 24292-60-2).[1]

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0 - 8.0.[1]

  • Solvents: Ethyl Acetate (extraction), MTBE, Isopropanol (HPLC grade).[1]

Equipment
  • Thermostatic orbital shaker (set to 30°C).

  • pH Stat titration unit (critical for Route A to neutralize released acid).[1]

  • GC-FID with Chiral Column (e.g., Restek Rt-βDEXse or Agilent Cyclosil-B).[1]

Protocol A: Biocatalytic Depolymerization (The "Biotech" Route)

Objective: Hydrolysis of Poly(3-hydroxyoctanoate) (P(3HO)) to (R)-3-HOA monomers.

Step 1: Substrate Preparation[1]
  • Suspend P(3HO) latex or powder in 50 mM Tris-HCl buffer (pH 8.5) to a final concentration of 20 g/L.

  • Note: If using crude PHA, wash with acetone/ethanol to remove lipids before suspension.[1]

Step 2: Enzymatic Hydrolysis
  • Add PHA Depolymerase (approx. 50 U per g of polymer) to the suspension.[1]

  • Incubate at 30°C with gentle stirring (150 rpm).

  • Critical Control: The reaction releases free acid, dropping the pH. Use a pH-stat system to automatically titrate with 1M NaOH, maintaining pH at 8.5.

  • Monitor reaction progress by base consumption.[1] Reaction is complete when base consumption plateaus (typically 12–24 hours).

Step 3: Downstream Processing
  • Acidify the reaction mixture to pH 2.0 using 6M HCl to protonate the carboxylic acid.[1]

  • Extract 3x with equal volumes of Ethyl Acetate.

  • Dry organic layer over anhydrous

    
     and evaporate solvent under reduced pressure.[1]
    
  • Yield: Expect >90% mass recovery.

  • Purity: >99% (R)-enantiomer (biological origin guarantees stereochemistry).[1]

Protocol B: Asymmetric KRED Reduction (The "Synthetic" Route)

Objective: Synthesis of Methyl (R)-3-hydroxyoctanoate followed by hydrolysis.

Step 1: Enzyme Screening (Micro-scale)

Perform this if specific KRED is unknown.

  • Prepare Master Mix: 100 mM KPi buffer (pH 7.0), 1 mM NADP+, 100 mM Glucose, 5 U/mL GDH.[1]

  • Dispense 900 µL Master Mix into 96-well deep well plate.

  • Add 1–2 mg of different KRED lyophilized powders to each well.

  • Add 10 µL Methyl 3-oxooctanoate (dissolved in DMSO, 10% v/v final).

  • Shake at 30°C, 600 rpm for 24 hours.

  • Extract with 400 µL Ethyl Acetate and analyze by Chiral GC. Select enzyme with >99% ee and >90% conversion.

Step 2: Preparative Scale Synthesis (10g Scale)

This protocol assumes a standard commercial KRED (e.g., KRED-P1 series) identified in screening.[1]

  • Reaction Vessel: 500 mL round-bottom flask or jacketed reactor.

  • Buffer Prep: Dissolve 1.5 g Glucose and 10 mg NADP+ in 100 mL KPi Buffer (100 mM, pH 7.5).

  • Enzyme Addition: Add 50 mg GDH (CDX-901 or equivalent) and 100 mg Selected KRED. Stir gently to dissolve.

  • Substrate Addition: Add 2.0 g Methyl 3-oxooctanoate dropwise.

    • Tip: If substrate solubility is low, add 5% (v/v) Isopropanol or DMSO as a co-solvent.[1]

  • Incubation: Stir at 250 rpm, 30°C.

    • pH Control: Monitor pH every 2 hours. Adjust to 7.5 with 1M NaOH if it drops (though ester hydrolysis is minimal at neutral pH, some spontaneous hydrolysis may occur).

  • Completion: Monitor by TLC or GC (approx. 12–16 hours).

Step 3: Hydrolysis to Free Acid
  • Extract the ester (Methyl (R)-3-hydroxyoctanoate) with Ethyl Acetate (3 x 50 mL).[1]

  • Evaporate solvent.[1][3]

  • Redissolve residue in 20 mL Methanol + 20 mL 1M NaOH.

  • Stir at Room Temp for 2 hours (saponification).

  • Evaporate Methanol, acidify aqueous phase to pH 2.0 with HCl.

  • Extract the free acid ((R)-3-HOA) with Ethyl Acetate, dry, and concentrate.[1]

Analytical Methods (Quality Control)

Method: Chiral Gas Chromatography (GC-FID) Purpose: Determine Enantiomeric Excess (ee%) and Conversion.[1]

ParameterSetting
Column Rt-βDEXse (Restek) or Cyclosil-B (Agilent) (30m x 0.25mm x 0.25µm)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Injector Split (20:1), 250°C
Oven Program 80°C (hold 1 min) -> 2°C/min to 160°C -> 20°C/min to 220°C
Detector FID, 250°C
Sample Prep Derivatize free acid with diazomethane or TMS-diazomethane to form methyl ester before injection.[1] (If monitoring Protocol B intermediate, inject directly).[1]

Retention Times (Approximate on β-DEX):

  • (S)-Methyl 3-hydroxyoctanoate: 14.2 min[1]

  • (R)-Methyl 3-hydroxyoctanoate: 14.8 min[1]

  • Methyl 3-oxooctanoate (SM): 12.5 min[1]

Workflow Visualization

Workflow cluster_A Route A: PHA Depolymerization cluster_B Route B: KRED Reduction Start Start: Select Route PHA_Substrate Substrate: P(3HO) Polymer Start->PHA_Substrate Keto_Substrate Substrate: Methyl 3-oxooctanoate Start->Keto_Substrate Enz_Hydrolysis Enzymatic Hydrolysis (P. fluorescens Depolymerase) pH 8.5, 30°C PHA_Substrate->Enz_Hydrolysis Acid_Workup Acidification (pH 2.0) & Extraction Enz_Hydrolysis->Acid_Workup Final_Purification Final Purification (Solvent Evaporation / Distillation) Acid_Workup->Final_Purification Screening KRED Screening (Identify >99% ee hit) Keto_Substrate->Screening ScaleUp Preparative Reduction (KRED + GDH/Glucose) Screening->ScaleUp Saponification Saponification (NaOH) to Free Acid ScaleUp->Saponification Saponification->Final_Purification QC QC: Chiral GC Analysis Final_Purification->QC

Figure 2: Decision tree and process flow for the two primary synthesis routes.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (Route B) pH drift / Enzyme inactivationMaintain pH 7.0-7.5 strictly.[1] Add 10% DMSO to solubilize substrate.[1] Add more GDH/Glucose.
Low ee% (Route B) Wrong Enzyme / Spontaneous reductionRescreen KRED library. Ensure no background chemical reduction (avoid NaBH4).[1]
Emulsion during Extraction Protein/Lipid interfaceAdd Celite 545 and filter before extraction.[1] Use brine (saturated NaCl) to break emulsion.[1]
Incomplete Hydrolysis (Route A) Product InhibitionUse a resin (e.g., Amberlite XAD-2) to adsorb monomer in situ (ISPR) to drive equilibrium.[1]

References

  • Gangoiti, J., et al. (2010). "Production of Chiral (R)-3-Hydroxyoctanoic Acid Monomers, Catalyzed by Pseudomonas fluorescens GK13 Poly(3-Hydroxyoctanoic Acid) Depolymerase."[1][4] Applied and Environmental Microbiology.

  • Ruth, K., et al. (2007). "Efficient Production of (R)-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates and Their Purification."[1] Biomacromolecules. [1]

  • Ren, Q., et al. (2005). "Enzymatic synthesis of chiral 3-hydroxyalkanoic acids."[1] Applied Microbiology and Biotechnology.

  • Restek Corporation. "Chiral Analysis of Flavor and Fragrance Compounds on Rt-βDEXse."[1][5] Application Note.

  • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones."[1] Green Chemistry. (General reference for KRED mechanism).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Fermentation Conditions for Medium-Chain-Length Polyhydroxyalkanoate (mcl-PHA) Production

Welcome to the technical support center for mcl-PHA production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for mcl-PHA production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the fermentation process for producing medium-chain-length polyhydroxyalkanoates (mcl-PHAs). Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common challenges and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your mcl-PHA fermentation experiments. The format is designed to help you quickly identify the problem, understand the potential underlying causes, and implement effective solutions.

Issue 1: Low mcl-PHA Yield Despite High Cell Density

Symptom: Your fermentation has resulted in a high biomass concentration (high cell density), but the intracellular mcl-PHA accumulation is significantly lower than expected.

Causality: High cell density with low polymer accumulation indicates that the fermentation conditions favored microbial growth over the storage of mcl-PHA. This typically occurs when there is no trigger to divert the carbon flux towards PHA synthesis. PHA production is often a response to nutrient limitation in the presence of excess carbon.[1][2][3]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Steps
Ineffective Nutrient Limitation The limitation of a key nutrient, such as nitrogen or phosphorus, is a primary trigger for many bacterial strains to start accumulating PHA.[1][2] If the limiting nutrient is not sufficiently depleted, cells will continue to prioritize growth.1. Verify Nutrient Depletion: Monitor the concentration of the limiting nutrient (e.g., ammonium, phosphate) throughout the fermentation. Ensure it drops to a level that induces PHA synthesis. 2. Optimize C/N Ratio: The carbon-to-nitrogen ratio is a critical parameter. Experiment with increasing the C/N ratio to enhance PHA accumulation.[3][4][5] A C:N ratio of >40 has been shown to be effective for some strains.[3]
Sub-optimal Carbon Source The type and concentration of the carbon source directly influence mcl-PHA yield and monomer composition.[6][7][8][9] Using an inappropriate carbon source or an insufficient concentration during the accumulation phase can limit synthesis.1. Select an Appropriate Carbon Source: Fatty acids and plant oils are generally effective for mcl-PHA production.[7][9] Waste cooking oils can be a cost-effective alternative.[6][7] 2. Fed-Batch Strategy: Implement a fed-batch feeding strategy to maintain an excess of the carbon source during the PHA accumulation phase, once the limiting nutrient is depleted.[1]
Unfavorable pH The optimal pH for cell growth may differ from the optimal pH for mcl-PHA production. A deviation from the optimal pH can inhibit the activity of key enzymes in the PHA synthesis pathway.[10]1. pH Profiling: Determine the optimal pH for both the growth and accumulation phases in preliminary experiments. 2. Two-Stage pH Control: If the optimal pH for growth and production differs, implement a two-stage pH control strategy in your bioreactor. A neutral pH of 7 is often a good starting point for many PHA-producing strains.[10][11]
Inadequate Dissolved Oxygen (DO) Oxygen availability can significantly impact mcl-PHA synthesis. While some studies suggest low DO can trigger PHA production, insufficient oxygen can also be inhibitory, depending on the metabolic pathway utilized.[12][13][14]1. Monitor and Control DO: Maintain a controlled dissolved oxygen level in your fermenter.[15] 2. Optimize Agitation and Aeration: Adjust the agitation speed and aeration rate to ensure adequate oxygen transfer, especially during the high-density culture phase.[15]

Troubleshooting Workflow for Low mcl-PHA Yield

start Low mcl-PHA Yield, High Cell Density check_nutrient Verify Nutrient Limitation (e.g., Nitrogen, Phosphorus) start->check_nutrient check_carbon Evaluate Carbon Source (Type and Concentration) check_nutrient->check_carbon If effective optimize_cn Optimize C/N Ratio check_nutrient->optimize_cn If ineffective check_ph Monitor and Control pH check_carbon->check_ph If optimal implement_fed_batch Implement Fed-Batch Feeding check_carbon->implement_fed_batch If sub-optimal check_do Assess Dissolved Oxygen Levels check_ph->check_do If stable optimize_ph Determine Optimal pH for Growth and Production check_ph->optimize_ph If unstable optimize_aeration Adjust Agitation and Aeration Rates check_do->optimize_aeration If inadequate solution Improved mcl-PHA Yield check_do->solution If adequate optimize_cn->solution implement_fed_batch->solution optimize_ph->solution optimize_aeration->solution

Caption: Troubleshooting workflow for low mcl-PHA yield.

Issue 2: Inconsistent Monomer Composition of mcl-PHA

Symptom: You are observing significant batch-to-batch variation in the monomer composition of your mcl-PHA polymer.

Causality: The monomer composition of mcl-PHA is primarily determined by the carbon source provided and the metabolic pathway utilized by the microorganism.[2][8] Inconsistencies often arise from a lack of precise control over the fermentation inputs.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Steps
Variable Carbon Source Composition If you are using complex substrates like waste cooking oil, the fatty acid profile can vary between batches, leading to different monomer compositions in the resulting PHA.[6]1. Characterize Your Substrate: Analyze the composition of your carbon source before each fermentation to ensure consistency. 2. Use Defined Media: For highly consistent results, use a defined medium with a specific fatty acid as the primary carbon source.[9]
Fluctuations in Fermentation Parameters Changes in pH, temperature, or dissolved oxygen can alter the metabolic state of the cells, potentially affecting the pathways that supply precursors for PHA synthesis.[14]1. Tighten Process Control: Ensure that your bioreactor's control systems for pH, temperature, and dissolved oxygen are accurately calibrated and maintained within a narrow range throughout the fermentation.
Genetic Instability of the Strain In some cases, particularly with genetically modified strains, there can be instability in the expression of genes involved in PHA synthesis, leading to variable polymer composition.1. Strain Maintenance: Ensure proper maintenance of your microbial culture, including regular checks for viability and genetic integrity. 2. Re-evaluate Strain Construction: If using an engineered strain, consider if the genetic modifications are stable over multiple generations.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for inducing mcl-PHA production?

A: The most critical factor for inducing mcl-PHA production in many wild-type strains is the establishment of a nutrient-limiting condition in the presence of an excess carbon source.[1][2] The limitation of nitrogen is a commonly employed strategy. This shifts the cellular metabolism from growth to the storage of carbon in the form of PHA.

Q2: How does the choice of carbon source affect the properties of the mcl-PHA?

A: The carbon source has a profound impact on the monomer composition and, consequently, the material properties of the mcl-PHA.[2][8] For instance, using fatty acids of a specific chain length can lead to the incorporation of corresponding or related monomers into the polymer. This allows for the tailoring of the polymer's properties, such as its flexibility and melting point.[16][17]

Q3: What are the advantages of using a fed-batch fermentation strategy for mcl-PHA production?

A: A fed-batch strategy offers several advantages for mcl-PHA production.[1] It allows for achieving a high cell density during the growth phase by providing a continuous supply of nutrients. Subsequently, during the accumulation phase, a controlled feed of the carbon source can be maintained to maximize PHA production while avoiding substrate inhibition. This approach generally leads to higher volumetric productivity compared to batch cultures.[18]

Q4: How can I accurately quantify the amount of mcl-PHA produced in my culture?

A: The gold standard for quantifying intracellular PHA is gas chromatography (GC).[19] This method involves the extraction of the PHA from the biomass, followed by a transesterification reaction (e.g., with acidic methanol) to convert the PHA monomers into their corresponding methyl esters.[6][19] These methyl esters are then quantified by GC, often with a flame ionization detector (FID).[20] Gravimetric analysis after solvent extraction can also be used for quantification.[6]

Q5: What are the common challenges in the downstream processing of mcl-PHA?

A: A major challenge in downstream processing is the efficient extraction and purification of mcl-PHA from the biomass.[21] Common methods involve solvent extraction, which requires the use of organic solvents and subsequent precipitation.[21] The choice of solvent is crucial to ensure high recovery and purity. Another challenge is the removal of impurities such as cell debris and endotoxins, especially if the mcl-PHA is intended for biomedical applications.[21]

Section 3: Experimental Protocols

Protocol 1: Two-Stage Fed-Batch Fermentation for mcl-PHA Production

This protocol outlines a general procedure for a two-stage fed-batch fermentation process to optimize both cell growth and mcl-PHA accumulation.

Materials:

  • PHA-producing microbial strain (e.g., Pseudomonas putida)

  • Growth medium (nutrient-rich)

  • Production medium (nutrient-limited, e.g., nitrogen-limited)

  • Carbon source (e.g., octanoic acid, waste cooking oil)

  • Bioreactor with pH, temperature, and dissolved oxygen control

  • Feed pumps for nutrient and carbon source addition

Procedure:

Stage 1: Biomass Accumulation (Growth Phase)

  • Inoculate the bioreactor containing the growth medium with a pre-culture of the PHA-producing strain.

  • Set the fermentation parameters to optimal conditions for growth (e.g., pH 7.0, 30°C, DO > 20%).

  • Monitor cell growth by measuring the optical density at 600 nm (OD600).

  • Once the culture reaches a high cell density (late logarithmic phase), initiate the transition to the production phase.

Stage 2: mcl-PHA Accumulation (Production Phase)

  • Induce nutrient limitation. This can be achieved by stopping the feed of the limiting nutrient (e.g., nitrogen source) or by allowing the initial amount to be consumed.

  • Begin the fed-batch addition of the carbon source to maintain it in excess. The feed rate should be optimized to avoid substrate inhibition.

  • Continue to control pH, temperature, and DO at the optimal levels for PHA production.

  • Take samples periodically to monitor cell dry weight (CDW) and mcl-PHA content.

  • Harvest the biomass when the mcl-PHA content reaches its maximum.

Experimental Workflow for Two-Stage Fed-Batch Fermentation

start Inoculate Bioreactor (Growth Medium) growth_phase Stage 1: Biomass Accumulation (Monitor OD600) start->growth_phase nutrient_limitation Induce Nutrient Limitation (e.g., Stop Nitrogen Feed) growth_phase->nutrient_limitation High Cell Density Reached production_phase Stage 2: mcl-PHA Accumulation (Fed-Batch Carbon Source) nutrient_limitation->production_phase monitoring Monitor CDW and mcl-PHA Content production_phase->monitoring harvest Harvest Biomass at Maximum mcl-PHA Content monitoring->harvest

Caption: Workflow for a two-stage fed-batch fermentation.

Protocol 2: Quantification of mcl-PHA using Gas Chromatography (GC)

This protocol describes the standard procedure for the quantitative analysis of mcl-PHA content in bacterial biomass.

Materials:

  • Lyophilized (freeze-dried) cell biomass containing mcl-PHA

  • Methanol containing 15% (v/v) sulfuric acid

  • Chloroform

  • Internal standard (e.g., methyl benzoate)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary column suitable for fatty acid methyl ester analysis

Procedure:

  • Weigh approximately 10-20 mg of lyophilized biomass into a screw-capped glass tube.

  • Add 2 mL of chloroform and 2 mL of methanol containing 15% sulfuric acid. Add a known amount of the internal standard.

  • Seal the tube tightly and heat at 100°C for 140 minutes to facilitate methanolysis.[6]

  • Cool the tube to room temperature.

  • Add 1 mL of deionized water and vortex thoroughly to extract the methyl esters of the PHA monomers into the chloroform phase.

  • Allow the phases to separate. Carefully transfer the lower organic phase (chloroform) to a new vial for GC analysis.

  • Inject an aliquot of the organic phase into the GC-FID.

  • Identify and quantify the peaks corresponding to the methyl esters of the mcl-PHA monomers by comparing their retention times and peak areas to those of known standards and the internal standard.

  • Calculate the mcl-PHA content as a percentage of the cell dry weight (% CDW).

Metabolic Pathways for mcl-PHA Synthesis

fatty_acids Fatty Acids / Oils beta_oxidation β-Oxidation Pathway fatty_acids->beta_oxidation carbohydrates Carbohydrates (e.g., Glucose) glycolysis Glycolysis carbohydrates->glycolysis acyl_coa Acyl-CoA beta_oxidation->acyl_coa de_novo_synthesis De Novo Fatty Acid Biosynthesis hydroxyacyl_coa (R)-3-Hydroxyacyl-CoA de_novo_synthesis->hydroxyacyl_coa acetyl_coa Acetyl-CoA glycolysis->acetyl_coa acyl_coa->hydroxyacyl_coa via enoyl-CoA hydratase (PhaJ) acetyl_coa->de_novo_synthesis mcl_pha mcl-PHA hydroxyacyl_coa->mcl_pha via PHA Synthase (PhaC)

Caption: Simplified metabolic pathways for mcl-PHA synthesis.

References

  • Bhubalan, K., et al. (2010). Prospect and sustainable production of polyhydroxyalkanoate from palm Oil. ResearchGate. [Link]

  • Al-Saffar, A. Z., et al. (2024). Microbial Biosynthesis of Medium-Chain-Length Polyhydroxyalkanoate (mcl-PHA) from Waste Cooking Oil. MDPI. [Link]

  • Liu, X., et al. (2021). Optimization of a Two-Species Microbial Consortium for Improved Mcl-PHA Production From Glucose–Xylose Mixtures. Frontiers in Bioengineering and Biotechnology. [Link]

  • Reddy, M. V., et al. (2022). Review of the Developments of Bacterial Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs). PMC. [Link]

  • Tsuge, T., et al. (2018). Low Carbon Concentration Feeding Improves Medium-Chain-Length Polyhydroxyalkanoate Production in Escherichia coli Strains With Defective β-Oxidation. Frontiers in Bioengineering and Biotechnology. [Link]

  • Ng, K. S., et al. (2021). Current trends in medium‐chain‐length polyhydroxyalkanoates: Microbial production, purification, and characterization. ResearchGate. [Link]

  • Al-Saffar, A. Z., et al. (2024). Effect of different carbon sources on the production of PHA by PHA-producing bacterial strains. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Modification of Glucose Metabolic Pathway to Enhance Polyhydroxyalkanoate Synthesis in Pseudomonas putida. PMC. [Link]

  • Reddy, M. V., et al. (2022). Metabolic pathway involved in the synthesis of mcl-PHA from CO2 in Rhodospirillum rubrum. ResearchGate. [Link]

  • Ng, K. S., et al. (2021). Flow scheme focusing on different unit operations of mcl‐PHA downstream processing. ResearchGate. [Link]

  • Stoica, A. M., et al. (2020). Studies on mcl-Polyhydroxyalkanoates Using Different Carbon Sources for New Biomedical Materials. MDPI. [Link]

  • Stoica, A. M., et al. (2020). Studies on mcl-Polyhydroxyalkanoates Using Different Carbon Sources for New Biomedical Materials. ResearchGate. [Link]

  • Poblete-Castro, I., et al. (2012). Metabolic pathways for MCL-PHA biosynthesis. ResearchGate. [Link]

  • Reddy, M. V., et al. (2022). Review of the Developments of Bacterial Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs). MDPI. [Link]

  • Ng, K. S., et al. (2021). Current trends in medium‐chain‐length polyhydroxyalkanoates: Microbial production, purification, and characterization. PMC. [Link]

  • Kumar, A., et al. (2007). Methods for identification, quantification and characterization of polyhydroxyalkanoates. ResearchGate. [Link]

  • Tan, H., et al. (2023). Biosynthesis, characterisation and biocompatibility of a unique and elastomeric medium chain-length polyhydroxyalkanoates for kidney glomerular tissue engineering. PMC. [Link]

  • Mohanrasu, K., et al. (2021). The effect of dissolved oxygen on PHB accumulation in activated sludge cultures. ResearchGate. [Link]

  • Furrer, P., et al. (2010). Isolation and Purification of Medium Chain Length Poly(3-hydroxyalkanoates) (mcl-PHA) for Medical Applications Using Nonchlorinated Solvents. ACS Publications. [Link]

  • Choonut, A., et al. (2020). The mcl-PHA production on optimal medium containing at 45 °C of incubation temperature. ResearchGate. [Link]

  • Kshirsagar, P. R., et al. (2013). Scale up production of polyhydroxyalkanoate (PHA) at different aeration, agitation and controlled dissolved oxygen levels in fermenter using Halomonas campisalis MCM B-1027. ResearchGate. [Link]

  • Bas-Bellver, C., et al. (2022). State-of-the-art methods for quantifying microbial polyhydroxyalkanoates. PMC. [Link]

  • Furrer, P., et al. (2007). Quantitative analysis of bacterial medium-chain-length poly([R]-3-hydroxyalkanoates) by gas chromatography. ResearchGate. [Link]

  • Mohanrasu, K., et al. (2021). Dissolved oxygen as a propulsive parameter for polyhydroxyalkanoate production using Bacillus endophyticus cultures. SpringerLink. [Link]

  • Blunt, W., et al. (2018). The role of dissolved oxygen content as a modulator of microbial polyhydroxyalkanoate synthesis. PubMed. [Link]

  • Pappa, E., et al. (2020). Optimization of Green Extraction and Purification of PHA Produced by Mixed Microbial Cultures from Sludge. MDPI. [Link]

  • Reddy, M. V., et al. (2022). Medium-Chain-Length Polyhydroxyalkanoates Production. Encyclopedia.pub. [Link]

  • Various Authors. (n.d.). medium-chain-length polyhydroxyalkanoates mcl-phas: Topics by Science.gov. Science.gov. [Link]

  • Getachew, A., & Woldesenbet, F. (2016). Effect of pH and temperature on PHB production by Bacillus cereus. ResearchGate. [Link]

  • Al-Saffar, A. Z., et al. (2024). Microbial Biosynthesis of Medium-Chain-Length Polyhydroxyalkanoate (mcl-PHA) from Waste Cooking Oil. PMC. [Link]

  • Koller, M. (2023). Effect of carbon to nitrogen (C/N) ratio on biomass and accumulation of poly(hydroxyalkanoate)s in Cupriavidus necator DSM 545. ResearchGate. [Link]

  • Lee, S. Y. (1996). Production of polyhydroxyalkanoates by fermentation of bacteria. Biotechnology and Bioengineering. [Link]

  • Arun, A., et al. (2021). Effect of pH on polyhydroxyalkanoate (PHA) production by P. aeruginosa EO1. ResearchGate. [Link]

  • Getachew, A., & Woldesenbet, F. (2016). Effect of different C:N ratios on growth and PHA production using Bacillus cereus isolate AWW. ResearchGate. [Link]

  • Kourmentza, C., et al. (2021). The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles. PMC. [Link]

  • Gahlawat, G., & Soni, S. K. (2018). Bioreactor Operating Strategies for Improved Polyhydroxyalkanoate (PHA) Productivity. MDPI. [Link]

  • Arun, A., et al. (2021). Optimization of Growth Conditions to Produce Sustainable Polyhydroxyalkanoate Bioplastic by Pseudomonas aeruginosa EO1. PMC. [Link]

Sources

Optimization

troubleshooting poor resolution in chiral HPLC of hydroxy fatty acids

Core Directive: The HFA Resolution Protocol Welcome to the Separation Sciences Technical Support Center. You are likely here because your chiral separation of hydroxy fatty acids (e.g., 5-HETE, 12-HETE, 13-HODE) is faili...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The HFA Resolution Protocol

Welcome to the Separation Sciences Technical Support Center. You are likely here because your chiral separation of hydroxy fatty acids (e.g., 5-HETE, 12-HETE, 13-HODE) is failing. You may be seeing peak tailing, broad blobs, or partial separation where you expect baseline resolution (


).

The Scientific Reality: Hydroxy fatty acids (HFAs) present a "double trouble" for chromatographers:

  • The Carboxylic Head: It is acidic (

    
    ) and interacts strongly with residual silanols on silica matrices, causing tailing.
    
  • The Hydroxyl Center: This is your chiral recognition point. If the mobile phase is too polar or the temperature too high, the transient diastereomeric complex between the analyte and the chiral selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) becomes too weak to discriminate enantiomers.

This guide moves beyond basic "check the flow rate" advice. We will address the physicochemical interactions driving your separation failure.

Critical Parameters & Setup (Tier 1)

Before troubleshooting, verify your system matches these baseline requirements for HFA analysis.

Standard Configuration
ParameterRecommendationWhy?
Column Chiralpak AD-H (Amylose-based) or Chiralcel OD-H (Cellulose-based)These polysaccharide phases provide the specific "pockets" needed for the long alkyl chains of HFAs to dock while the carbamate groups interact with the OH center.
Mode Normal Phase (NP) NP (Hexane/Alcohol) generally offers higher selectivity for HFAs than Reversed Phase (RP) because the non-polar solvent forces the polar OH group to interact with the stationary phase.
Mobile Phase Hexane / Isopropanol / Acid Additive CRITICAL: You must suppress ionization.
Detection UV 235 nm (Conjugated dienes) or 205-210 nm (Mono-hydroxy)HETEs/HODEs have conjugated double bonds absorbing at ~235 nm. Saturated HFAs require low UV or ELSD/MS.

Troubleshooting Guides (Q&A Format)

Issue A: "My peaks are tailing severely ( ). It looks like a shark fin."

Diagnosis: Unsuppressed Ionization or Silanol Interaction. The Mechanism: The silica support of chiral columns has residual silanol groups (Si-OH). Your HFA has a carboxylic acid group (COOH). In neutral solvents, a fraction of your HFA ionizes (COO-) or hydrogen bonds strongly to the silanols. This "secondary interaction" drags the peak tail.[1]

Solution Protocol:

  • Add Acid: Introduce 0.1% Acetic Acid or 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.

    • Chemistry: This lowers the pH, forcing the HFA carboxylic acid into its protonated, neutral state (COOH). Neutral molecules do not interact with silanols as aggressively.

  • Verify Solvent Quality: Ensure your Hexane is dry. Water content promotes ionization.

Expert Tip: If you are running LC-MS, use Acetic Acid or Formic Acid. Avoid TFA as it suppresses MS ionization signals.

Issue B: "I have separation, but the valley doesn't touch the baseline ( )."

Diagnosis: Insufficient Selectivity (


) or Efficiency (

). The Mechanism: The chiral recognition mechanism is enthalpy-driven. High temperatures increase molecular motion, shaking the analyte out of the chiral "pocket" too fast for recognition to occur.

Solution Protocol:

  • Lower the Temperature: Drop the column oven from 25°C to 10°C or 15°C .

    • Result: This increases the retention factor (

      
      ) and usually improves resolution significantly by stabilizing the analyte-selector complex.
      
  • Switch the Alcohol Modifier:

    • If using Ethanol, switch to Isopropanol (IPA) .

    • Why: IPA is bulkier and forms different solvation shells than Ethanol. It often slows down mass transfer slightly but increases the "fit" specificity in amylose columns (Chiralpak AD).

  • Reduce Modifier Strength: Change from 90:10 (Hexane:IPA) to 95:5 .

    • Result: Longer retention times allow more theoretical plates (

      
      ) to accumulate, improving resolution.
      
Issue C: "My peaks are broad and splitting, even with a new column."

Diagnosis: Solvent Mismatch (The "Strong Solvent Effect"). The Mechanism: You likely dissolved your sample in Methanol or 100% IPA , but your mobile phase is 90% Hexane. When the plug of Methanol hits the column, it acts as a "strong" solvent, carrying the analyte too fast through the head of the column before it dilutes. This causes band broadening or peak splitting.

Solution Protocol:

  • Dry Down & Reconstitute: Evaporate your sample and reconstitute it in the mobile phase (e.g., Hexane/IPA 90:10).

  • Injection Volume: If you must use a strong solvent (due to solubility), inject

    
    .
    

Advanced Protocol: Derivatization

If free acid separation fails despite acid additives, you must block the carboxylic acid group chemically. This transforms the HFA into an ester, removing the ionization issue entirely.

Methylation Protocol (Standard):

  • Reagent: Diazomethane (traditional, hazardous) or TMS-Diazomethane (safer alternative).

  • Reaction: Mix HFA sample (in MeOH) with excess reagent. React for 10-15 mins at room temp. yellow color persists.

  • Quench: Add Acetic Acid dropwise until colorless.

  • Extract: Dry down and reconstitute in Hexane.

  • Result: You are now analyzing HETE-Methyl Esters .

    • Benefit: Sharper peaks, lower tailing, often better chiral recognition.

    • Note: Retention times will shift significantly (shorter) compared to free acids.

Visual Troubleshooting Logic

Diagram 1: The HFA Resolution Decision Tree

Use this logic flow to diagnose your specific chromatogram.

HFA_Troubleshooting Start START: Poor HFA Chiral Resolution CheckTailing Is Peak Tailing (As > 1.2)? Start->CheckTailing CheckAcid Is Acid Additive Present? CheckTailing->CheckAcid Yes CheckRs Is Resolution < 1.5? CheckTailing->CheckRs No (Peak Shape Good) AddAcid ACTION: Add 0.1% Acetic Acid to Mobile Phase CheckAcid->AddAcid No CheckSolvent Sample Solvent = Mobile Phase? CheckAcid->CheckSolvent Yes CheckTemp Is Temp > 20°C? CheckRs->CheckTemp Yes LowerTemp ACTION: Lower Temp to 10-15°C CheckTemp->LowerTemp Yes Derivatize ACTION: Methylate Sample (Create FAMEs) CheckTemp->Derivatize No (Already Cold) FixSolvent ACTION: Reconstitute in Hexane/IPA CheckSolvent->FixSolvent No CheckSolvent->Derivatize Yes (Still Tailing)

Caption: Decision tree for troubleshooting peak shape and resolution issues in HFA chiral chromatography.

Diagram 2: Method Development Workflow

Follow this path when setting up a new HFA assay.

Method_Dev Step1 1. Column Selection (Chiralpak AD-H) Step2 2. Mobile Phase Setup Hex:IPA (90:10) + 0.1% AcOH Step1->Step2 Step3 3. Initial Screening Flow: 1.0 mL/min, Temp: 25°C Step2->Step3 Decision Rs > 1.5? Step3->Decision Opt1 Optimize: Lower Temp (Try 10°C) Decision->Opt1 No Final Valid Method Decision->Final Yes Opt2 Optimize: Change Modifier (Try Ethanol or 95:5 ratio) Opt1->Opt2 Still No Opt2->Step3 Retest

Caption: Step-by-step workflow for developing a robust chiral HFA method.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Provides column care, solvent compatibility, and pressure limits).[2][3] Link

  • Powell, W. S. (1987). Rapid extraction of oxygenated metabolites of arachidonic acid from biological samples using octadecylsilyl silica. (Foundational text on HFA extraction and handling).
  • Kühn, H., et al. (1990). Quantitation of oxygenated fatty acids.
  • Daicel Corporation. Chiral Separation of Acidic Compounds. (Highlights the necessity of acidic additives for carboxylic acid analytes). Link

  • Journal of Chromatography A. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. (Specific reference for HETE/HODE separation on AD columns). Link

Sources

Troubleshooting

Technical Support Center: Quantifying 3-Hydroxyoctanoic Acid in Complex Samples

Welcome to the technical support center dedicated to the robust quantification of 3-Hydroxyoctanoic acid (3-OH-C8). As a medium-chain hydroxy fatty acid, 3-OH-C8 is a critical analyte in various research fields, from stu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust quantification of 3-Hydroxyoctanoic acid (3-OH-C8). As a medium-chain hydroxy fatty acid, 3-OH-C8 is a critical analyte in various research fields, from studying bacterial endotoxins to its role in mammalian metabolism.[1][2] However, its analysis in complex biological matrices like plasma, serum, or tissue homogenates is fraught with challenges that can compromise data integrity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide you, our fellow scientists and researchers, with the causal explanations and actionable solutions needed to overcome these analytical hurdles.

Section 1: Sample Preparation and Extraction

The journey to accurate quantification begins with efficiently and cleanly isolating your analyte from the matrix. Errors introduced here will be amplified downstream.

Q1: My recovery of 3-OH-C8 is low and inconsistent. What are the likely causes and how can I fix this?

A1: Low and variable recovery is one of the most common issues, typically stemming from suboptimal extraction methodology. 3-Hydroxyoctanoic acid is a moderately hydrophobic molecule with an acidic functional group, making its extraction efficiency highly dependent on pH and solvent choice.[3][4]

Core Causalities & Troubleshooting Steps:

  • Incorrect Sample pH: The carboxylic acid group (pKa ~4.8) must be protonated (uncharged) to be efficiently extracted into an organic solvent.

    • Solution: Before extraction, acidify your aqueous sample (e.g., plasma, urine) to a pH of ~2-3 using a strong acid like hydrochloric or formic acid. This ensures the carboxyl group is in its -COOH form, maximizing its affinity for the organic phase.

  • Inadequate Protein Precipitation: In plasma or serum, 3-OH-C8 can be protein-bound. Incomplete removal of proteins will sequester the analyte, leading to low recovery.

    • Solution: A protein precipitation step is crucial. While acetonitrile is common, methanol is also effective. Ensure you use a sufficient volume of cold organic solvent (e.g., 3:1 or 4:1 ratio of solvent to sample) and vortex thoroughly. Centrifuge at high speed (>10,000 x g) to ensure a compact protein pellet.

  • Suboptimal Extraction Technique: The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the required sample cleanliness.

    • LLE: Simple but can be less clean. Use water-immiscible solvents like ethyl acetate or methyl tert-butyl ether (MTBE) after acidification. Multiple extractions (e.g., 3x with fresh solvent) will improve recovery over a single extraction.

    • SPE: Generally provides cleaner extracts, reducing matrix effects. Use a polymeric reversed-phase (e.g., Waters Oasis HLB) or a mixed-mode anion exchange cartridge. The key is a rigorous wash step to remove interferences while retaining 3-OH-C8, followed by elution with an appropriate solvent (e.g., methanol or acetonitrile, sometimes with a small amount of base like ammonium hydroxide to elute the acidic analyte).

Below is a decision tree to guide your troubleshooting process for low recovery.

G start Low / Inconsistent 3-OH-C8 Recovery check_ph Is sample acidified to pH 2-3 before extraction? start->check_ph acidify Action: Acidify sample with formic or HCl acid. check_ph->acidify No check_protein Using Plasma/Serum? Is protein precipitation complete? check_ph->check_protein Yes acidify->check_protein ppt_action Action: Increase solvent:sample ratio (e.g., 4:1). Use cold solvent. Vortex vigorously. check_protein->ppt_action No / Unsure check_spe Using SPE? Is your protocol optimized? check_protein->check_spe Yes ppt_action->check_spe spe_action Action: Review wash/elution steps. Ensure cartridge is not drying out. Consider a different sorbent chemistry. check_spe->spe_action No / Unsure check_lle Using LLE? Are you performing multiple extractions? check_spe->check_lle Yes final Recovery should improve. Verify with post-extraction spike. spe_action->final lle_action Action: Perform at least 2-3 sequential extractions with fresh solvent. Ensure vigorous mixing. check_lle->lle_action No / Unsure check_lle->final Yes lle_action->final

Caption: Troubleshooting Decision Tree for Low Recovery.
Q2: I'm seeing significant signal suppression in my LC-MS/MS analysis. How can I minimize these matrix effects?

A2: Matrix effects are a major challenge in ESI-MS, where co-eluting endogenous compounds from the sample interfere with the ionization of the target analyte, leading to inaccurate quantification.[5][6] This can manifest as either ion suppression (most common) or enhancement.

Mitigation Strategies:

  • Improve Sample Cleanup: The most effective strategy is to remove the interfering matrix components before they reach the mass spectrometer.

    • Action: Transition from a simple protein precipitation to a more selective SPE protocol. This is often the single most impactful change you can make.

  • Chromatographic Separation: Ensure your analyte is chromatographically resolved from the bulk of the matrix components, particularly phospholipids which are notorious for causing ion suppression.

    • Action: Increase the length of your chromatographic gradient or modify the mobile phase to better separate 3-OH-C8 from early-eluting, polar interferences. A divert valve that sends the early part of the run to waste can also be highly effective.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds below the level where they cause significant suppression.

    • Caveat: This will also dilute your analyte, so this strategy is only viable if your method has sufficient sensitivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 3-Hydroxyoctanoic acid-d3) is the gold standard. It is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects.[7] By using the ratio of the analyte to the SIL-IS, the variability caused by ion suppression is effectively cancelled out.

    • Critical Note: A structural analog is a poor substitute. It will not co-elute perfectly and will not experience the identical matrix effect, leading to quantification errors.

  • Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare your calibration standards in an extract of a blank matrix (a sample known to not contain the analyte).[7] This ensures that the standards experience the same matrix effects as the unknown samples, improving accuracy.

G cluster_0 LC Eluent cluster_1 ESI Droplet cluster_2 Gas Phase Ions Analyte 3-OH-C8 Target Analyte Droplet Analyte and Matrix compete for surface and charge Analyte->Droplet Matrix Phospholipids, Salts, etc. Interfering Matrix Matrix->Droplet SuppressedSignal Suppressed Analyte Signal (Inaccurate Low Reading) Droplet->SuppressedSignal High Matrix Concentration TrueSignal True Analyte Signal (With proper cleanup) Droplet->TrueSignal Low Matrix Concentration MS Mass Spectrometer Detector SuppressedSignal->MS TrueSignal->MS

Caption: The Mechanism of Ion Suppression in ESI-MS.
Section 2: Chromatography and Derivatization

Achieving robust and reproducible separation is key. For a small, polar molecule like 3-OH-C8, this presents unique challenges.

Q3: Do I need to derivatize 3-OH-C8 for analysis?

A3: The answer depends on your available instrumentation.

  • For LC-MS/MS: No, derivatization is generally not necessary and adds complexity. 3-OH-C8 has a carboxylic acid group that ionizes well in negative mode electrospray ionization (ESI). Direct analysis is preferred for its simplicity and high throughput.[8][9]

  • For GC-MS: Yes, derivatization is mandatory. 3-OH-C8 is not volatile enough for GC analysis due to its polar hydroxyl and carboxyl groups.[10][11] Derivatization converts these polar groups into nonpolar, volatile derivatives.

    • Common Derivatization Strategy: A two-step process is common. First, the carboxylic acid is esterified (e.g., to a methyl ester using BF3 in methanol). Second, the hydroxyl group is silylated (e.g., using BSTFA to form a TMS-ether).[12] This creates a volatile and thermally stable derivative suitable for GC-MS analysis.

TechniqueDerivatization RequirementRationale
LC-MS/MS Not requiredAnalyte is soluble in the mobile phase and ionizes directly in the ESI source.
GC-MS MandatoryAnalyte is not volatile. Derivatization is needed to pass through the GC column.[13]
Q4: I'm struggling to get good peak shape and separation from isomers with LC-MS. What should I try?

A4: Poor peak shape (tailing) and co-elution with isomers are common chromatographic problems for hydroxy fatty acids.

Troubleshooting Steps:

  • Column Choice: Standard C18 columns are often sufficient, but performance can be improved.

    • Action: Consider a column with a polar-embedded group or a "charged surface hybrid" (CSH) phase. These can provide alternative selectivity and improved peak shape for polar acidic compounds. For separating enantiomers ((R)- vs (S)-3-OH-C8), a specialized chiral column is required.[14][15]

  • Mobile Phase pH: The ionization state of 3-OH-C8 during separation is critical.

    • Action: For reversed-phase chromatography, a low pH mobile phase (e.g., 0.1% formic acid, pH ~2.7) is essential. This keeps the analyte in its neutral, protonated form, leading to better retention and sharper peaks. Buffering at a consistent pH is key to reproducible retention times.

  • Gradient Optimization: A generic gradient may not be sufficient to separate 3-OH-C8 from structurally similar compounds like 2-hydroxyoctanoic acid or other medium-chain fatty acids.

    • Action: Employ a shallow, slow gradient around the elution time of your analyte. This increases the resolution between closely eluting peaks. Start with a higher aqueous percentage to ensure good retention on the column.

Section 3: Mass Spectrometry Detection

The mass spectrometer is where quantification happens. Proper setup is non-negotiable for achieving the required sensitivity and specificity.

Q5: What are the optimal MS/MS parameters and transitions for quantifying 3-OH-C8?

A5: For LC-MS/MS, 3-OH-C8 is best analyzed in negative ion mode via ESI.

  • Parent Ion (Q1): The deprotonated molecule, [M-H]⁻, has a mass-to-charge ratio (m/z) of 159.1 .

  • Product Ions (Q3): Collision-induced dissociation (CID) of the m/z 159.1 precursor yields several characteristic fragments. The most common and reliable transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are:

    • Quantifier: 159.1 -> 59.0 . This corresponds to the acetate fragment resulting from a characteristic cleavage. It is typically the most abundant and specific fragment.

    • Qualifier: 159.1 -> 115.1 . This fragment corresponds to the loss of carbon dioxide and water. Using a qualifier ion in addition to the quantifier provides a higher degree of confidence in analyte identification, as the ratio of the two transitions should be constant across all samples and standards.

ParameterRecommended SettingRationale
Ionization Mode ESI NegativeThe carboxylic acid group readily loses a proton to form [M-H]⁻.
Precursor Ion (m/z) 159.1Represents the intact, deprotonated molecule.
Quantifier Ion (m/z) 59.0Abundant and specific fragment, ideal for quantification.
Qualifier Ion (m/z) 115.1Confirms identity by maintaining a consistent ratio with the quantifier.
Collision Energy Instrument DependentMust be empirically optimized for your specific mass spectrometer to maximize the intensity of the product ions.
Section 4: Method Validation and Quality Control

A method is only as good as its validation data. Ensuring your assay is accurate, precise, and robust is the final and most critical step.[16][17][18]

Q6: How do I build a calibration curve for an endogenous compound like 3-OH-C8?

A6: Since it's impossible to obtain a truly "blank" biological matrix, you cannot simply spike standards into the matrix. International guidelines recognize several approaches.[7]

Accepted Strategies:

  • Surrogate Matrix: This is the most common approach. You prepare calibration standards in a matrix that is as close as possible to your sample but is free of the analyte.

    • Examples: For human plasma, you could use charcoal-stripped plasma, dialyzed plasma, or plasma from a species known to have negligible levels of 3-OH-C8. A simple "artificial plasma" (a buffered protein solution) can also be used.

    • Validation Step: You must demonstrate that the surrogate matrix has no significant matrix effect compared to the authentic matrix. This is typically done by comparing the slope of the calibration curves in both matrices.

  • Standard Addition: This method is highly accurate but laborious. The analyte is spiked at several different concentrations into multiple aliquots of the actual sample. The resulting signals are plotted, and the curve is extrapolated back to the x-axis to determine the endogenous concentration. This is performed for every unknown sample.

  • Background Subtraction: In this approach, standards are spiked into the authentic matrix. The response of the unspiked matrix is measured and subtracted from the response of each spiked standard to generate the calibration curve. This method is less favored as it assumes a linear response at the low end, which may not always be true.

Appendices
Appendix A: Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 3-OH-C8 from Human Plasma

This protocol is a starting point and should be optimized for your specific application and instrumentation.

  • Sample Pre-treatment:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g., 1 µg/mL 3-OH-C8-d3). Vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube. Add 600 µL of acidified water (0.1% formic acid) to dilute the organic solvent.

  • SPE Cartridge Conditioning (e.g., Waters Oasis HLB, 30 mg):

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

    • Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the entire pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Step:

    • Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences.

  • Elution:

    • Elute the 3-OH-C8 and SIL-IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an LC-MS vial.

Protocol 2: LC-MS/MS Analysis of 3-OH-C8

Parameters for a typical HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • LC Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 12.0 min: 5% B (Re-equilibration)

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • Capillary Voltage: -2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • MRM Transitions:

    • 3-OH-C8: 159.1 -> 59.0 (Quantifier), 159.1 -> 115.1 (Qualifier)

    • 3-OH-C8-d3 (IS): 162.1 -> 62.0

References
  • Li, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Liao, V. H., et al. (2018). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B. Available at: [Link]

  • Karakas, E., & Toptan, S. (2021). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Marmara Pharmaceutical Journal. Available at: [Link]

  • Shimadzu Corporation. LC-MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. Available at: [Link]

  • Wikipedia. 3-Hydroxyoctanoic acid. Wikipedia. Available at: [Link]

  • FooDB. Predicted LC-MS/MS Spectrum - 10V, Positive (FDB022761). FooDB. Available at: [Link]

  • NP-MRD. Showing NP-Card for 3-Hydroxyoctanoic acid (NP0086822). Natural Products Magnetic Resonance Database. Available at: [Link]

  • ResearchGate. Validation of bioanalytical chromatographic methods for the quantification of drugs in biological fluids. ResearchGate. Available at: [Link]

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Waters Corporation. Available at: [Link]

  • Chromatography Online. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Available at: [Link]

  • National Center for Biotechnology Information. 3-Hydroxyoctanoic acid | C8H16O3 | CID 26613. PubChem. Available at: [Link]

  • Szponar, B., et al. (2002). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. Journal of Microbiological Methods. Available at: [Link]

  • National Center for Biotechnology Information. (R)-3-Hydroxyoctanoic acid | C8H16O3 | CID 5312861. PubChem. Available at: [Link]

  • Gac, S., et al. (2012). Development of a three-steps derivatization assay for the localization of double bond in monounsaturated monomers of poly-beta-hydroxyalkanoates by GC-MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Liang, H.-R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. Available at: [Link]

  • Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. Eurofins. Available at: [Link]

  • ResearchGate. Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Lee, J., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society. Available at: [Link]

  • Siddiqui, M. R., et al. (2017). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Chromatography Online. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]

  • Agilent. Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Agilent Technologies. Available at: [Link]

  • ResearchGate. Separation of a homologous series of 3-hydroxy alkanoic acids.... ResearchGate. Available at: [Link]

  • ResearchGate. (PDF) Validation of analytical methods. ResearchGate. Available at: [Link]

  • Grokipedia. 3-Hydroxyoctanoic acid. Grokipedia. Available at: [Link]

  • ACS Publications. Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Analytical Chemistry. Available at: [Link]

  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. Available at: [Link]

  • FooDB. Showing Compound 3-Hydroxyoctanoic acid (FDB022761). FooDB. Available at: [Link]

  • Iinuma, Y., et al. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. Atmosphere. Available at: [Link]

  • Eurachem. The Fitness for Purpose of Analytical Methods. Eurachem. Available at: [Link]

  • Zhang, F., et al. (2018). Discovery and identification of medium-chain fatty acid responsive promoters in Saccharomyces cerevisiae. Biotechnology and Bioengineering. Available at: [Link]

  • OMICS International. VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Journal of Pharmaceutical Sciences & Research. Available at: [Link]

  • AAFCO. Validation and Verification of Analytical Methods. AAFCO. Available at: [Link]

  • Waters Corporation. Separation of Flavanol Isomers in Chocolate Products using Multi-Pass Cyclic Ion Mobility Coupled to High-Resolution Mass Spectrometry. Waters Corporation. Available at: [Link]

Sources

Optimization

minimizing interference in 3-Hydroxyoctanoic acid mass spec analysis

Welcome to the Advanced Applications Support Hub. Subject: Minimizing Interference in 3-Hydroxyoctanoic Acid Mass Spectrometry Analysis Ticket ID: HOA-MS-OPT-001 Assigned Specialist: Senior Application Scientist Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Subject: Minimizing Interference in 3-Hydroxyoctanoic Acid Mass Spectrometry Analysis Ticket ID: HOA-MS-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction

You have reported challenges with interference in the quantitation of 3-Hydroxyoctanoic acid (3-HOA). This medium-chain fatty acid (C8) is a critical biomarker for fatty acid oxidation disorders (e.g., LCHAD/MTP deficiency) and a monomeric unit in polyhydroxyalkanoate (PHA) research.

Native analysis of 3-HOA is fraught with difficulties: poor ionization efficiency in ESI, significant isobaric interference from biological matrices, and critical separation challenges regarding positional isomers (e.g., 2-hydroxy vs. 3-hydroxy).

This guide replaces standard operating procedures with a causality-driven troubleshooting framework . We will move beyond "what to do" and address "why it fails," providing you with a self-validating workflow to eliminate interference.

Module 1: The Foundation – Sample Preparation & Matrix Cleanup

The Problem: Direct protein precipitation (PPT) leaves significant phospholipids in the supernatant. These lipids co-elute with 3-HOA, causing ion suppression (matrix effects) that varies between patient samples.

The Solution: Liquid-Liquid Extraction (LLE) or Phospholipid Removal Plates.

Protocol: Optimized LLE for Hydroxy Fatty Acids

Why this works: Acidification protonates the carboxyl group (


), driving 3-HOA into the organic phase while leaving zwitterionic phospholipids and salts in the aqueous phase.
  • Sample: 100

    
    L Plasma/Urine.
    
  • Internal Standard: Add 10

    
    L of 3-hydroxyoctanoic acid-d3  (Essential for tracking recovery).
    
  • Acidification: Add 10

    
    L HCl (1M). Vortex. Target pH < 3.0.
    
  • Extraction: Add 600

    
    L Ethyl Acetate/Hexane (80:20) .
    
    • Note: Ethyl acetate maximizes recovery of the polar hydroxy group; hexane reduces extraction of very non-polar lipids.

  • Agitation: Vortex 5 min; Centrifuge 10 min @ 10,000 x g.

  • Transfer: Move supernatant to glass vial. Evaporate to dryness under

    
    .
    
Visual Workflow: Interference Removal Logic

SamplePrepLogic Start Start: High Background/Noise CheckIS Check Internal Standard (IS) Response Start->CheckIS IS_Low IS Response < 50% of Solvent Std? CheckIS->IS_Low Yes IS_Good IS Response Normal? CheckIS->IS_Good No MatrixEffect Cause: Ion Suppression (Matrix Effect) IS_Low->MatrixEffect Interference Cause: Co-eluting Isobaric Interference IS_Good->Interference Action_LLE Switch to LLE (Ethyl Acetate) MatrixEffect->Action_LLE Action_Gradient Optimize LC Gradient (See Module 3) Interference->Action_Gradient Action_LLE->CheckIS Re-test

Caption: Logic flow for distinguishing between matrix effects (suppression) and chromatographic interference.

Module 2: Derivatization (The "Secret Sauce")

The Problem: 3-HOA ionizes poorly in both positive and negative ESI modes due to the lack of a strong charge-carrying site. This forces users to run at high gain, amplifying background noise.

The Solution: 3-Nitrophenylhydrazine (3-NPH) Derivatization. This reaction converts the carboxylic acid into a hydrazide, which contains a highly electronegative nitro-aromatic ring. This serves two purposes:

  • Sensitivity: Increases signal by 50–100 fold in Negative Mode.

  • Specificity: Creates a unique fragmentation pattern, shifting the mass away from low-mass background noise.

3-NPH Protocol
  • Reagent A: 200 mM 3-NPH in 50% aqueous ethanol.

  • Reagent B: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% ethanol.

  • Reaction: Mix 20

    
    L reconstituted sample + 20 
    
    
    
    L Reagent A + 20
    
    
    L Reagent B.
  • Incubate: 40°C for 30 mins.

  • Quench: Add 100

    
    L 0.1% Formic Acid.
    

Module 3: Mass Spectrometry Parameters

The Problem: Generic "fatty acid" transitions are non-specific. The Solution: Target the 3-NPH derivative in Negative Electrospray Ionization (ESI-) .

Calculated Transitions
  • 3-HOA MW: 160.1

  • 3-NPH Added Mass: +135.1 (Derivative MW = 295.2)

  • Precursor Ion [M-H]-: 294.2

Optimized MRM Table:

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (V)Rationale
3-HOA-3NPH 294.2 137.0 Quantifier-25 to -30Cleavage of N-N bond; highly specific to 3-NPH.
3-HOA-3NPH 294.2152.1Qualifier-15 to -20Loss of nitro-phenyl moiety.
IS-d3-3NPH 297.2137.0Internal Std-25 to -30Matches analyte fragmentation.

Note: The 137.0 fragment is the "warhead" of this method. It is extremely stable and provides a clean baseline compared to water-loss transitions used in underivatized methods.

Module 4: Chromatographic Separation (Isomer Resolution)

The Problem: 2-Hydroxyoctanoic acid (2-HOA) and 3-Hydroxyoctanoic acid (3-HOA) are isomers. They have the same mass and same fragments. Mass spec cannot distinguish them; the column must do the work.

The Solution: Use the "Hydrophobic Shielding" effect of the 3-NPH group on a C18 column. The position of the hydroxyl group relative to the bulky derivatization group alters the interaction with the stationary phase.

Recommended LC Conditions
  • Column: Waters HSS T3 C18 or Phenomenex Kinetex C18 (1.7

    
    m, 2.1 x 100 mm). High surface area is required.
    
  • Mobile Phase A: Water + 0.01% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

  • Gradient:

    • 0-1 min: 30% B (Hold to stack injection)

    • 1-8 min: 30% -> 60% B (Shallow gradient is critical for isomer separation)

    • 8-10 min: 95% B (Wash)

Troubleshooting Isomer Co-elution: If 2-HOA and 3-HOA peaks merge:

  • Lower the slope: Change gradient to 30% -> 50% over 10 mins.

  • Lower Temperature: Reduce column oven from 40°C to 30°C. This increases stationary phase interaction, often improving selectivity for positional isomers.

Frequently Asked Questions (Troubleshooting)

Q1: I see a peak in my "Blank" samples. Is it carryover?

  • Diagnosis: 3-HOA is sticky.

  • Fix:

    • Change needle wash to Isopropanol:Acetonitrile:Acetone (1:1:1) .

    • Use a "sawtooth" wash gradient at the end of your run (95% B for 1 min, 10% B for 0.5 min, repeat 3x).

    • Verify your 3-NPH reagent isn't contaminated (run a reagent-only blank).

Q2: My linearity is poor at the low end (< 10 ng/mL).

  • Diagnosis: Adsorption to glass/plastic.

  • Fix: Ensure your final reconstitution solvent contains at least 20% organic (methanol/acetonitrile). Pure aqueous solvents cause fatty acids to stick to vial walls.

Q3: Can I use GC-MS instead?

  • Answer: Yes, but it requires different derivatization.

  • GC Protocol: Use BSTFA + 1% TMCS (Silylation).

  • Risk: Silylation is moisture-sensitive. Incomplete derivatization leads to "split peaks" (mono-TMS vs di-TMS). LC-MS with 3-NPH is generally more robust for high-throughput biological fluids.

References

  • Han, J., et al. (2013).[2] "Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Analytica Chimica Acta. Link

  • Zeng, M. & Cao, H. (2018).[2][3] "Fast quantification of short-chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

  • Dei Cas, M., et al. (2020).[2] "Quantification of Short and Medium Chain Fatty Acids in Human Plasma by Liquid Chromatography-Mass Spectrometry." Analytical Chemistry. Link

  • Shimadzu Application News. (2020). "LC/MS/MS Method Package for Short Chain Fatty Acids (3-NPH Derivatization)." Link

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 3-Hydroxyoctanoic Acid in Research Applications

Welcome to our dedicated technical support center for 3-Hydroxyoctanoic acid. As a key intermediate in the beta-oxidation of medium-chain fatty acids and a signaling molecule, the stability of 3-Hydroxyoctanoic acid is p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 3-Hydroxyoctanoic acid. As a key intermediate in the beta-oxidation of medium-chain fatty acids and a signaling molecule, the stability of 3-Hydroxyoctanoic acid is paramount for reproducible and accurate experimental outcomes.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common stability issues encountered during storage and handling. We will delve into the causality behind storage recommendations and provide actionable protocols to maintain the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause 3-Hydroxyoctanoic acid to degrade?

A1: The main factors contributing to the degradation of 3-Hydroxyoctanoic acid are improper temperature, extreme pH, and prolonged storage in solution. While generally stable at neutral pH and ambient temperatures, deviations can lead to chemical changes.[1] High temperatures (above 200°C) can induce dehydration or decarboxylation.[1] Exposure to strong acids or bases can also promote hydrolysis or ionization.[1]

Q2: I've observed a change in the physical appearance of my solid 3-Hydroxyoctanoic acid. What could be the cause?

A2: A change in the physical appearance of the solid, such as clumping or discoloration, could indicate moisture absorption. 3-Hydroxyoctanoic acid should be stored under desiccating conditions to prevent this.[2] If you suspect moisture contamination, it is advisable to re-qualify the material using an appropriate analytical method before use.

Q3: My 3-Hydroxyoctanoic acid solution has been stored at -20°C for a few months. Is it still viable for my cell-based assays?

A3: The stability of 3-Hydroxyoctanoic acid in solution is time and temperature-dependent. For stock solutions in solvents like DMSO, storage at -80°C is recommended for up to 6 months.[3] If stored at -20°C, the recommended usage period is within one month.[3] For sensitive applications like cell-based assays, it is always best practice to use freshly prepared working solutions or to re-verify the concentration and purity of the stored solution.[3]

Q4: Can I repeatedly freeze and thaw my 3-Hydroxyoctanoic acid stock solution?

A4: Repeated freeze-thaw cycles are generally not recommended for any stock solution as they can accelerate degradation. It is best to aliquot your stock solution into single-use volumes upon preparation to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues with 3-Hydroxyoctanoic acid.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of 3-Hydroxyoctanoic acid due to improper storage.1. Review your storage conditions against the recommended guidelines (see Storage Conditions Table below). 2. Prepare a fresh stock solution from a new vial of solid material. 3. Perform a quality control check on the suspect stock solution using a suitable analytical method (e.g., LC-MS).
Precipitation in stock solution upon thawing The concentration of the solution may exceed its solubility at lower temperatures.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. Sonication can also be used to aid dissolution.[3] 2. If precipitation persists, consider preparing a more dilute stock solution.
Low purity detected in a new batch of 3-Hydroxyoctanoic acid Potential degradation during shipping or initial storage.1. Contact the supplier immediately and provide the batch number and your analytical data. 2. Ensure that upon receipt, the product is immediately stored at the recommended temperature.

Experimental Protocols

To ensure the integrity of your 3-Hydroxyoctanoic acid, we provide the following validated protocols for storage and quality control.

Protocol 1: Preparation and Storage of 3-Hydroxyoctanoic Acid Stock Solutions
  • Preparation:

    • Allow the solid 3-Hydroxyoctanoic acid vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of the compound in a sterile environment.

    • Dissolve the solid in an appropriate solvent, such as DMSO, to the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 1.602 mg of 3-Hydroxyoctanoic acid (MW: 160.21 g/mol ) in 1 mL of DMSO.

    • If solubility is an issue, gentle warming (up to 60°C) and sonication can be employed.[3]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[3]

    • For short-term storage (up to 1 month), store at -20°C.[3]

Protocol 2: Quality Control of 3-Hydroxyoctanoic Acid by LC-MS

This protocol provides a general guideline for assessing the purity of 3-Hydroxyoctanoic acid. Specific parameters may need to be optimized for your instrument.

  • Sample Preparation:

    • Dilute a small amount of your 3-Hydroxyoctanoic acid stock solution in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration appropriate for your LC-MS system (e.g., 1 µg/mL).

  • LC-MS Parameters (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

    • Monitoring: Monitor for the [M-H]⁻ ion at m/z 159.1027.[1]

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the purity of your sample by assessing the area of the main peak corresponding to 3-Hydroxyoctanoic acid relative to any impurity peaks.

Data Presentation

Recommended Storage Conditions for 3-Hydroxyoctanoic Acid
Form Storage Temperature Duration Key Considerations
Solid -20°CUp to 3 years[3]Store under desiccating conditions.[2]
4°CUp to 2 years[3]Short-term storage only.
In Solvent (e.g., DMSO) -80°CUp to 6 months[3]Recommended for long-term solution storage.
-20°CUp to 1 month[3]Suitable for short-term working stocks.

Visualizing Stability and Degradation Pathways

To better understand the factors affecting the stability of 3-Hydroxyoctanoic acid, the following diagrams illustrate the key decision-making process for storage and the potential degradation pathways.

StorageDecisionWorkflow Decision Workflow for 3-Hydroxyoctanoic Acid Storage Solid Solid LongTerm Long-Term (> 2 months) Solid->LongTerm Solution In Solution ShortTerm Short-Term (< 1-2 months) Solution->ShortTerm Solution->LongTerm StoreMinus20C_Solution Store at -20°C ShortTerm->StoreMinus20C_Solution StoreMinus20C_Solid Store at -20°C (desiccated) LongTerm->StoreMinus20C_Solid StoreMinus80C_Solution Store at -80°C LongTerm->StoreMinus80C_Solution

Caption: Decision workflow for optimal storage of 3-Hydroxyoctanoic acid.

DegradationPathways Potential Degradation Pathways of 3-Hydroxyoctanoic Acid cluster_compound 3-Hydroxyoctanoic Acid cluster_stressors Stress Conditions cluster_products Degradation Products HOA 3-Hydroxyoctanoic Acid HighTemp High Temperature (>200°C) HOA->HighTemp ExtremePH Strong Acid/Base HOA->ExtremePH DehydrationProducts Dehydration Products HighTemp->DehydrationProducts Dehydration DecarboxylationProducts Decarboxylation Products HighTemp->DecarboxylationProducts Decarboxylation HydrolysisProducts Hydrolysis/Ionization Products ExtremePH->HydrolysisProducts Hydrolysis/ Ionization

Caption: Potential degradation pathways for 3-Hydroxyoctanoic acid.

References

  • 3-Hydroxyoctanoic acid - Grokipedia.
  • 3-Hydroxyoctanoic acid | Biochemical Assay Reagent | MedChemExpress.
  • 3-Hydroxyoctanoic acid, 3-Hydroxy fatty acid (CAS 14292-27-4) | Abcam.

Sources

Optimization

Technical Support Center: High-Sensitivity Quantification of 3-Hydroxy Fatty Acids

This guide is structured as a high-level technical support resource designed for analytical chemists and drug development scientists. It moves beyond basic definitions to provide actionable, protocol-driven solutions for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource designed for analytical chemists and drug development scientists. It moves beyond basic definitions to provide actionable, protocol-driven solutions for quantifying 3-hydroxy fatty acids (3-OH FAs) in complex matrices.

Executive Summary

Quantifying 3-hydroxy fatty acids (3-OH FAs) presents a "perfect storm" of analytical challenges: they are low-abundance, amphipathic lipids often buried under a mountain of glycerophospholipids (the "phospholipid tail"), and they ionize poorly in their native state.[1]

This guide addresses the two critical failure points in 3-OH FA analysis:

  • Ion Suppression: Caused by co-eluting phospholipids.[2]

  • Low Ionization Efficiency: Addressed via charge-reversal derivatization.

Module 1: Diagnosing the Matrix Effect

The Problem: You cannot fix what you cannot see. Standard blank injections do not reveal suppression zones. The Solution: The Post-Column Infusion (PCI) Profiling method.[3]

Protocol: Post-Column Infusion Setup

Do not rely solely on Internal Standard (IS) response to detect matrix effects. IS response can be suppressed uniformly, masking the problem.

Step-by-Step Workflow:

  • Setup: Connect a syringe pump to the LC flow path via a PEEK tee connector placed after the analytical column but before the MS source.

  • Infusate: Prepare a solution of a representative analyte (e.g., 3-OH-C12:0) at 100x the LLOQ in mobile phase.

  • Flow Rates:

    • LC Flow: Standard gradient (e.g., 0.4 mL/min).

    • Syringe Pump: 10–20 µL/min (steady state).

  • Injection: Inject a blank matrix extract (processed exactly like your samples).

  • Analysis: Monitor the baseline.

    • Flat Baseline: No matrix effect.

    • Dips/Valleys: Ion suppression (matrix components stealing charge).

    • Peaks/Humps: Ion enhancement.[2][4][5]

Visualization of Logic:

PCI_Workflow cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Gradient Pump (0.4 mL/min) Injector Sample Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (C18) Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Analyte Standard) Syringe->Tee MS Mass Spectrometer (ESI Source) Tee->MS Data Chromatogram: Observe Baseline Dips MS->Data

Caption: Post-Column Infusion setup for visualizing matrix suppression zones in real-time.

Module 2: Sample Preparation (The First Line of Defense)

The Problem: Protein Precipitation (PPT) is insufficient. It removes proteins but leaves >90% of phospholipids (PLs). PLs accumulate on the column and elute unpredictably in subsequent runs.

The Solution: Mixed-Mode Anion Exchange (MAX) SPE. Why? 3-OH FAs possess a carboxylic acid group (pKa ~4.8). At neutral/basic pH, they are negatively charged. We can bind them to an anion exchanger, wash away neutral lipids (PLs), and elute with acid.

Protocol: MAX Solid Phase Extraction

Target: Separation of 3-OH FAs from neutral lipids and phospholipids.

StepSolvent/BufferMechanism / Rationale
1. Condition Methanol followed by WaterActivates sorbent ligands.
2. Load Plasma (100 µL) + 1% NH₄OH (aq)Critical: High pH ensures 3-OH FAs are deprotonated (COO⁻) to bind to the quaternary amine (N⁺) on the SPE sorbent.
3. Wash 1 5% NH₄OH in WaterRemoves proteins and salts. Keeps analyte bound.
4. Wash 2 Methanol (100%)The "Magic" Step: Removes neutral phospholipids and hydrophobic interferences while the analyte remains ionically bound.
5. Elute 2% Formic Acid in MethanolAcidification protonates the analyte (COOH), breaking the ionic bond and releasing it.
6. Dry N₂ stream @ 40°CPrepare for derivatization.

Module 3: Derivatization (The Signal Boost)

The Problem: 3-OH FAs ionize poorly in negative mode (ESI-). The Solution: Charge-Reversal Derivatization using 3-Picolylamine (3-PA) or DMED . Mechanism: Converts the carboxylic acid into a permanently charged (or easily protonated) amide. This shifts detection to Positive Mode (ESI+) , increasing sensitivity by 100-1000x and shifting retention time (RT) away from the solvent front.

Protocol: 3-Picolylamine Derivatization

Reagents: 3-Picolylamine (3-PA), Triphenylphosphine (TPP), 2,2'-Dipyridyl disulfide (DPDS).

  • Reconstitution: Dissolve dried SPE extract in 20 µL acetonitrile.

  • Reagent Addition: Add 20 µL of "Mukaiyama Reagent" (Freshly prepared: 3-PA / TPP / DPDS in acetonitrile).

  • Incubation: 60°C for 15 minutes.

  • Quench: Add 100 µL water/methanol (50:50).

  • Result: The 3-OH FA is now a picolyl-amide .

    • Mass Shift: M+H becomes [M + 90 Da]⁺ (approx, depends on exact reagent).

    • Benefit: The pyridyl nitrogen protonates easily, providing a massive signal in ESI+.

Module 4: Troubleshooting & FAQ

Common Scenarios encountered in 3-OH FA Analysis.

Q1: My Internal Standard (IS) response is dropping over the course of a batch.

Diagnosis: "The Phospholipid Tail." Explanation: Phospholipids from previous injections are eluting late. If your gradient is 10 minutes, but PLs elute at 12 minutes, they will appear in the next injection's suppression zone. Fix:

  • Extend the Wash: Add a 3-minute hold at 98% B (high organic) at the end of every run.

  • Sawtooth Gradient: Run a rapid "cleanup" gradient ramp at the end of the method.

  • Switch to MAX SPE: As detailed in Module 2, this actively removes PLs.

Q2: I see double peaks for my 3-OH FAs.

Diagnosis: Isomeric Interference. Explanation: Biological samples contain both 2-hydroxy and 3-hydroxy isomers. Fix:

  • Chromatography: Use a C18 column with high surface coverage (e.g., HSS T3 or equivalent).

  • Derivatization: The picolylamine derivative often improves the resolution between 2-OH and 3-OH isomers compared to underivatized forms.

  • MRM Transitions: If using MS/MS, check for specific fragments. 3-OH FAs often lose water (M-18) more readily than 2-OH FAs.

Q3: My calibration curve is non-linear at the low end.

Diagnosis: Adsorption losses. Explanation: 3-OH FAs are "sticky" lipids. They adsorb to glass vials and plastic tips. Fix:

  • Solvent: Ensure the reconstitution solvent contains at least 50% organic (Methanol/ACN) or a surfactant.

  • Vials: Use silanized glass vials or low-binding polypropylene.

  • Carrier Protein: Add 0.1% BSA to the standard curve preparation if working in neat solution (though surrogate matrix is better).

Summary Workflow: The Validated Path

This diagram summarizes the decision-making process for robust quantification.

Workflow_Logic cluster_Prep Sample Preparation cluster_Chem Chemical Modification cluster_Analysis LC-MS/MS Analysis Start Start: Biological Sample (Plasma/Urine) PPT Protein Precipitation (High Risk of Matrix Effect) Start->PPT Quick/Dirty SPE MAX SPE (Removes Phospholipids) Start->SPE Recommended Deriv Derivatization (3-Picolylamine) SPE->Deriv Trace Level (<10 ng/mL) NoDeriv Native Analysis (ESI Negative) SPE->NoDeriv High Abundance Only ESI_Pos ESI Positive Mode (High Sensitivity) Deriv->ESI_Pos ESI_Neg ESI Negative Mode (Low Sensitivity) NoDeriv->ESI_Neg Result Quantification ESI_Pos->Result Robust Data ESI_Neg->Result Susceptible to Suppression

Caption: Decision tree for selecting the optimal workflow based on sensitivity requirements.

References

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug substances. Rapid Communications in Mass Spectrometry. [Link]

  • Li, X., & Franke, A. A. (2011). Improved LC-MS method for the determination of fatty acids in biological samples. Journal of Chromatography B. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Wang, W., et al. (2013). Chemical derivatization for the analysis of fatty acids and fatty acid-containing lipids by mass spectrometry.[1] Journal of Mass Spectrometry. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[2][4][5][6][7][8][9][10] [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Pseudomonas Strains for 3-Hydroxyoctanoic Acid Production

Executive Summary 3-Hydroxyoctanoic acid (3-HOA) is a chiral medium-chain hydroxy acid (C8) with significant potential as a pharmaceutical intermediate, particularly for beta-lactam antibiotics and statins, and as a bioc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyoctanoic acid (3-HOA) is a chiral medium-chain hydroxy acid (C8) with significant potential as a pharmaceutical intermediate, particularly for beta-lactam antibiotics and statins, and as a biocompatible monomer for tissue engineering scaffolds.

Unlike short-chain hydroxy acids (e.g., 3-hydroxybutyrate), 3-HOA is not typically secreted in high titers by wild-type bacteria. Instead, it is best produced as a constituent of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) , specifically poly(3-hydroxyoctanoate) [P(3HO)] , which acts as a solid storage reservoir. High-purity 3-HOA is subsequently recovered via chemical or enzymatic hydrolysis of the polymer.

This guide compares the three most relevant Pseudomonas strains for this process. The industry standard is Pseudomonas putida GPo1 due to its high specific yield on octanoate. However, ** Pseudomonas mendocina** offers a superior "homopolymer" purity profile, reducing downstream separation costs.

Strain Comparison: Performance Metrics

The following data assumes octanoate (sodium octanoate or octanoic acid) is used as the primary carbon source, as this substrate forces the metabolic flux toward C8 monomers via the


-oxidation pathway.
FeatureP. putida GPo1 (formerly P. oleovorans)P. mendocina (Wild Type)P. putida KT2440
Role High-Yield Workhorse High-Purity Specialist Genetic Chassis
Primary Product P(3HO) CopolymerP(3HO) Homopolymermcl-PHA Copolymer
Monomer Composition 96–99% 3-HO 1–4% 3-hydroxyhexanoate (C6)~100% 3-HO (Trace impurities)Variable Mix of C8, C10, C12
Polymer Yield 50–60% of Cell Dry Weight (CDW)~31% of CDW20–35% of CDW
Volumetric Productivity High (>0.6 g/L/h in fed-batch)ModerateModerate
Downstream Complexity Moderate (Requires separation of C6/C8 if ultra-pure)Low (Monomer profile is naturally pure)High (Complex mixture separation)
Pathogenicity Biosafety Level 1 (Safe)Biosafety Level 1 (Safe)Biosafety Level 1 (Safe)
Expert Insight: Why not Pseudomonas aeruginosa?

While P. aeruginosa is a prolific mcl-PHA producer and can be engineered to secrete monomers directly (via rhlA upregulation and phaC deletion), it is a Biosafety Level 2 pathogen . Furthermore, its metabolic machinery (RhlA enzyme) has a strong specificity for C10 (3-hydroxydecanoate) over C8. Therefore, it is not recommended for 3-HOA production in pharmaceutical contexts.

Metabolic Pathway & Mechanism

To maximize 3-HOA production, one must understand the "PHA Cycle." Pseudomonas strains utilize the


-oxidation pathway to catabolize fatty acids. When nitrogen is limiting but carbon (octanoate) is excess, the intermediate (R)-3-hydroxyoctanoyl-CoA  is diverted from oxidation to polymerization by the enzyme PHA Synthase (PhaC) .
Diagram 1: Metabolic Flux to 3-HOA

The following diagram illustrates the critical diversion point at the C8 level.

G Octanoate Octanoate (C8) Feed AcylCoA Octanoyl-CoA Octanoate->AcylCoA FadD EnoylCoA 2-Trans-Enoyl-CoA AcylCoA->EnoylCoA Beta-Oxidation S_3HO_CoA (S)-3-Hydroxyoctanoyl-CoA EnoylCoA->S_3HO_CoA FadB R_3HO_CoA (R)-3-Hydroxyoctanoyl-CoA (Precursor) EnoylCoA->R_3HO_CoA PhaJ (Hydratase) S_3HO_CoA->AcylCoA Beta-Oxidation Cycle continues S_3HO_CoA->R_3HO_CoA Epimerase (Putative) Polymer P(3HO) Polymer (Intracellular Granules) R_3HO_CoA->Polymer Polymerization (N-Limitation) PhaC PHA Synthase (PhaC) Monomer (R)-3-Hydroxyoctanoic Acid (Final Product) Polymer->Monomer Hydrolysis (Chemical/Enzymatic)

Caption: Metabolic pathway diverting octanoate flux from beta-oxidation to PHA biosynthesis via (R)-3-hydroxyoctanoyl-CoA.

Experimental Protocols

This section details the production of 3-HOA using ** P. putida GPo1**, as it offers the highest volumetric yield.

Phase 1: Upstream Fermentation (Fed-Batch)

Objective: Accumulate maximum P(3HO) polymer inside the cells.

  • Inoculum Prep:

    • Grow P. putida GPo1 in Luria-Bertani (LB) broth at 30°C, 200 rpm for 12 hours.

  • Bioreactor Setup (e.g., 5L Scale):

    • Medium: Mineral Salts Medium (MSM) supplemented with trace elements.

    • Initial Carbon: 20 mM Sodium Octanoate.[1][2]

    • Nitrogen Source: Ammonium Octanoate (Dual role: C and N source).

  • Cultivation Strategy:

    • Growth Phase: Feed Ammonium Octanoate to maintain exponential growth until OD600 reaches ~20-30.

    • Accumulation Phase (N-Limitation): Switch feed to pure Octanoic Acid (or Sodium Octanoate) while restricting Nitrogen. This triggers the stress response, forcing the cells to store carbon as P(3HO).

    • Control: Maintain pH at 7.0 (using NaOH/H2SO4) and DO > 20%.

    • Harvest: Centrifuge cells (6000 x g, 15 min) after 48-60 hours. Wash biomass with ethanol to remove residual fatty acids. Lyophilize (freeze-dry) the pellet.

Phase 2: Downstream Extraction & Hydrolysis

Objective: Extract polymer and hydrolyze to monomer.

  • Polymer Extraction:

    • Resuspend lyophilized cells in Acetone (10:1 v/w ratio). Stir at 50°C for 2 hours.

    • Filter cell debris.

    • Precipitate polymer by adding the acetone filtrate dropwise into cold Methanol (1:10 ratio).

    • Collect white P(3HO) precipitate.[1][2]

  • Hydrolysis (Acid Methanolysis):

    • Dissolve P(3HO) in a mixture of Chloroform and Methanol containing 15% Sulfuric Acid (

      
      ).
      
    • Reflux at 100°C for 140 minutes.

    • Note: This produces the methyl ester form (3-hydroxyoctanoate methyl ester).

  • Saponification (To obtain Acid):

    • Treat the methyl esters with 1N NaOH at 60°C for 1 hour.

    • Acidify with HCl to pH 2.0.

    • Extract the free (R)-3-hydroxyoctanoic acid with Ethyl Acetate.

    • Evaporate solvent to obtain the oily product.

Diagram 2: Production Workflow

Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Step1 Fermentation (P. putida GPo1) Step2 Harvest & Lyophilization Step1->Step2 Biomass Step3 Acetone Extraction Step2->Step3 Dry Cells Step4 Methanol Precipitation Step3->Step4 Crude Extract Step5 Acid Hydrolysis Step4->Step5 Pure P(3HO) Step6 Purification (Distillation/Column) Step5->Step6 Crude Monomer

Caption: Step-by-step workflow from fermentation to purified 3-HOA monomer.

References

  • Elbahloul, Y.[3] & Steinbüchel, A. (2009). Large-Scale Production of Poly(3-Hydroxyoctanoic Acid) by Pseudomonas putida GPo1 and a Simplified Downstream Process. Applied and Environmental Microbiology. Link

  • Rai, R. et al. (2011). Poly-3-hydroxyoctanoate P(3HO), a Medium Chain Length Polyhydroxyalkanoate Homopolymer from Pseudomonas mendocina. Biomacromolecules. Link

  • Ruth, K. et al. (2007). Efficient Production of (R)-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates and Their Purification. Biomacromolecules. Link

  • Gangoiti, J. et al. (2010). Production of Chiral (R)-3-Hydroxyoctanoic Acid Monomers, Catalyzed by Pseudomonas fluorescens GK13 Poly(3-Hydroxyoctanoic Acid) Depolymerase. Applied and Environmental Microbiology. Link

  • Wang, Q. et al. (2025). Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production. AMB Express. Link

Sources

Comparative

3-hydroxyoctanoic acid versus octanoic acid activation of GPR109B

Topic: Comparative Profiling: 3-Hydroxyoctanoic Acid vs. Octanoic Acid in GPR109B (HCA3) Activation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling: 3-Hydroxyoctanoic Acid vs. Octanoic Acid in GPR109B (HCA3) Activation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Hydroxyl Group Determinant

In the deorphanization of the metabolic sensor GPR109B (now classified as HCA3 ), the distinction between 3-hydroxyoctanoic acid (3-HO) and its non-hydroxylated parent, octanoic acid (OA) , is not merely a matter of potency—it is the defining feature of receptor specificity.

While both molecules share an eight-carbon backbone, 3-HO acts as the endogenous, high-affinity agonist (


), functioning as a negative feedback signal during states of elevated 

-oxidation. In contrast, octanoic acid behaves as a negligible or extremely weak agonist, requiring supraclinical concentrations (

) to elicit detectable signaling. This guide delineates the pharmacological divergence between these two ligands, providing validated protocols for characterizing HCA3 activation.

Mechanistic Foundation: The HCA3 Receptor

HCA3 (GPR109B) is a


-coupled GPCR found exclusively in humans and higher primates, arising from a gene duplication of HCA2 (GPR109A). While HCA2 binds the ketone body 3-hydroxybutyrate (

), HCA3 evolved to sense longer intermediates of fatty acid oxidation, specifically chain lengths of

to

.

The critical pharmacological differentiator is the 3-hydroxyl group .[1] Structural mutagenesis studies suggest that the HCA3 orthosteric binding pocket contains specific polar residues (likely involving Arg111) that anchor the carboxylate head group, while secondary interactions stabilize the hydroxyl moiety. Octanoic acid lacks this secondary anchor, resulting in a drastic loss of affinity.

Comparative Pharmacological Profile

The following data synthesizes findings from key deorphanization studies (Ahmed et al., 2009; Offermanns et al., 2011).

Table 1: Quantitative Ligand Profiling
Feature3-Hydroxyoctanoic Acid (3-HO) Octanoic Acid (OA) Implication
Primary Classification Endogenous Full AgonistWeak / Inactive Ligand3-HO is the physiological effector.[1]
Potency (

)
4 -- 8 µM > 1,000 µM OA requires ~250x higher concentration for effect.
Efficacy (

)
100% (GTP

S binding)
< 20% (at 1 mM)OA cannot fully activate the receptor.
Physiological Range 5 -- 20 µM (Fasting/Ketoacidosis)< 100 µM (Plasma)3-HO activates HCA3 in vivo; OA does not.
Selectivity Specific to HCA3 (No HCA2 activity)Non-specific (FFARs)OA may activate GPR40/GPR84, confounding data.

Critical Insight: In experimental setups, treating cells with Octanoic Acid at physiological concentrations (10-50 µM) will yield false negatives for HCA3 activation. Researchers must use 3-HO or the synthetic agonist Acifran for positive controls.

Signaling Pathway Dynamics

Activation of HCA3 by 3-HO triggers a canonical


-mediated cascade.[2] The primary readout is the inhibition of adenylyl cyclase (AC), leading to reduced cAMP levels. In adipocytes, this results in the de-phosphorylation of Hormone Sensitive Lipase (HSL), thereby inhibiting lipolysis.
Diagram 1: HCA3 Signal Transduction Cascade

G Ligand 3-Hydroxyoctanoic Acid Receptor HCA3 (GPR109B) Ligand->Receptor Binding (EC50 ~8µM) Gi Gi/o Complex (Dissociation) Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) ERK ERK1/2 Phosphorylation Gi->ERK Beta-Gamma Subunit cAMP cAMP Levels AC->cAMP Reduction PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activity HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduced Phosphorylation Lipolysis Lipolysis (Free Fatty Acid Release) HSL->Lipolysis Inhibition

Figure 1: The HCA3 signaling cascade. Note that the primary functional outcome is the suppression of lipolysis via cAMP reduction.

Experimental Validation Protocols

To objectively compare 3-HO and OA, you must utilize an assay sensitive to


 signaling . Measuring calcium flux (typical for 

) is inappropriate and will yield poor signal-to-noise ratios.
Protocol A: Forskolin-Stimulated cAMP Inhibition Assay (HTRF)

This protocol validates the agonism of 3-HO by measuring its ability to counteract forskolin-induced cAMP production.

Materials:

  • Cells: CHO-K1 or HEK293 stably transfected with human HCA3 (GPR109B).

  • Reagents: HTRF cAMP kit (Cisbio/PerkinElmer), Forskolin (10 µM stock), IBMX (phosphodiesterase inhibitor).

  • Ligands: 3-Hydroxyoctanoic acid (racemic or R-isomer), Octanoic acid (control).

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed 5,000 cells/well in a white 384-well low-volume plate.

    • Trustworthiness Check:[3] Ensure cell viability >95% to prevent non-specific cAMP leakage.

  • Agonist Preparation:

    • Prepare a serial dilution of 3-HO (100 µM down to 1 nM).

    • Prepare a serial dilution of OA (10 mM down to 1 µM). Note the higher range required for OA.

    • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX.

  • Stimulation (The "Competition"):

    • Add 5 µL of Ligand dilution to cells.

    • Immediately add 5 µL of Forskolin (Final concentration: 1-5 µM, titrated to produce 80% of max cAMP).

    • Causality: Forskolin raises cAMP; HCA3 activation lowers it. The delta is your signal.

  • Incubation:

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection (HTRF):

    • Add 5 µL cAMP-d2 (Acceptor).

    • Add 5 µL Anti-cAMP-Cryptate (Donor).

    • Incubate 1 hour at RT.

  • Data Analysis:

    • Read on an HTRF-compatible plate reader (e.g., EnVision).

    • Calculate FRET ratio (665nm/620nm).

    • Plot: % Inhibition of Forskolin response vs. Log[Ligand].

Diagram 2: Experimental Workflow Logic

Experiment Cells HCA3-CHO Cells + IBMX Treat_3HO Add 3-HO (0.01 - 100 µM) Cells->Treat_3HO Treat_OA Add Octanoic Acid (1 - 10,000 µM) Cells->Treat_OA Fsk Add Forskolin (Stimulates cAMP) Treat_3HO->Fsk Treat_OA->Fsk Incubate Incubate 30 min @ RT Fsk->Incubate Lysis Lysis & Detection (HTRF Reagents) Incubate->Lysis Readout Read FRET (665/620 nm) Lysis->Readout

Figure 2: Comparative assay workflow. Note that Forskolin is essential to raise the cAMP baseline, allowing the Gi-coupled receptor effect to be measured.

Physiological Context & Recommendations

Why this matters for drug development: HCA3 acts as a "starvation sensor." During prolonged fasting or ketogenic diets, hepatic ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-oxidation increases, elevating plasma 3-HO levels to the micromolar range (5-20 µM). This activates adipocyte HCA3, inhibiting further lipolysis—a negative feedback loop to prevent ketoacidosis.
  • When to use 3-Hydroxyoctanoic Acid:

    • In all potency determinations (

      
      ).
      
    • When studying the physiological feedback loop of

      
      -oxidation.[4]
      
    • When screening for orthosteric antagonists (as the reference agonist).

  • When to use Octanoic Acid:

    • Only as a negative control to demonstrate receptor specificity.

    • In metabolic flux studies where OA is provided as a substrate for cells to generate 3-HO intracellularly (metabolic conversion).

References

  • Ahmed, K., et al. (2009).[5] "Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis."[1][4][5][6] Journal of Biological Chemistry, 284(33), 21928–21933.

  • Offermanns, S., et al. (2011).[7][8] "International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors." Pharmacological Reviews, 63(2), 269–290.

  • Tunaru, S., et al. (2003).[7] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352–355.

  • Li, G., et al. (2011). "Distinct Pathways of ERK1/2 Activation by Hydroxy-Carboxylic Acid Receptor-1." PLoS ONE, 9(3).[9]

Sources

Validation

yield comparison of fed-batch vs continuous fermentation for 3-hydroxyoctanoic acid

Executive Summary For the industrial production of 3-hydroxyoctanoic acid (3HO) —typically synthesized as the monomeric unit of medium-chain-length polyhydroxyalkanoates (mcl-PHA)—fed-batch fermentation remains the super...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the industrial production of 3-hydroxyoctanoic acid (3HO) —typically synthesized as the monomeric unit of medium-chain-length polyhydroxyalkanoates (mcl-PHA)—fed-batch fermentation remains the superior operational mode for commercial titers and downstream efficiency. While continuous fermentation (chemostat) offers theoretically higher volumetric productivity and precise metabolic control, it is currently hampered by low final product concentration and long-term strain instability.

The Verdict:

  • Choose Fed-Batch if: Your priority is maximizing final titer (>50 g/L CDW) to reduce downstream extraction volumes and solvent costs.

  • Choose Continuous if: You are conducting physiological studies to tailor monomer composition or if you have an integrated continuous extraction system that requires a steady-state stream.

Introduction: The Metabolic Challenge

3-Hydroxyoctanoic acid is a chiral building block and the dominant monomer in mcl-PHAs produced by Pseudomonas putida (strains GPo1, KT2440) when grown on octanoate. The production challenge lies in the beta-oxidation pathway .

The synthesis of 3HO competes directly with the central metabolism. To accumulate 3HO, we must divert carbon flux from beta-oxidation toward the PHA synthase (PhaC) enzyme, usually by inducing nutrient limitation (N, P, or O2) while maintaining an excess of carbon.

Metabolic Pathway Visualization

The following diagram illustrates the critical divergence point where 3HO precursors are either polymerized or oxidized for energy.

G Octanoate Octanoate (Substrate) AcylCoA Octanoyl-CoA Octanoate->AcylCoA AlkK EnoylCoA Enoyl-CoA AcylCoA->EnoylCoA Beta-Oxidation HydroxyCoA (R)-3-Hydroxyoctanoyl-CoA EnoylCoA->HydroxyCoA PhaJ / FadB KetoCoA 3-Ketoacyl-CoA HydroxyCoA->KetoCoA FadB (Catabolism) Polymer P(3HO) Polymer (Intracellular) HydroxyCoA->Polymer Polymerization (Anabolism) AcetylCoA Acetyl-CoA KetoCoA->AcetylCoA TCA TCA Cycle (Energy) AcetylCoA->TCA PhaC PHA Synthase (PhaC)

Figure 1: Metabolic flux of octanoate in Pseudomonas putida. The gold path indicates the diversion to 3HO polymerization, which requires suppression of the catabolic step toward 3-Ketoacyl-CoA.

Comparative Analysis: Fed-Batch vs. Continuous[1][2][3]

Fed-Batch Fermentation (The Industry Standard)

Fed-batch is the "workhorse" for 3HO production. The primary driver for using fed-batch is substrate toxicity . Octanoate is toxic to P. putida at concentrations >30 mM due to membrane disruption. Fed-batch allows us to keep the residual substrate concentration near zero (limiting) while feeding it at the rate of consumption.

  • Mechanism: High Cell Density Cultivation (HCDC). Biomass is built up during a batch phase, followed by a nutrient-limited feeding phase to trigger polymerization.

  • Key Advantage: High final titer. We can achieve Cell Dry Weights (CDW) of 50–100 g/L, with PHA content reaching 50–70% of CDW.

  • Key Weakness: Transient zones of high substrate concentration (poor mixing) can kill cells; requires complex feedback control (DO-stat).

Continuous Fermentation (The High-Productivity Alternative)

In a chemostat, fresh medium is added while culture broth is removed at the same rate. This maintains the culture in a "steady state" of exponential growth.

  • Mechanism: The dilution rate (

    
    ) is set equal to the specific growth rate (
    
    
    
    ).
  • Key Advantage: High Volumetric Productivity (

    
    ). Because the reactor always operates at maximum speed (no lag phase, no turnaround time), productivity (g/L/h) can be 20-30% higher than fed-batch.
    
  • Key Weakness: Low Product Concentration. The effluent is dilute (~5–10 g/L CDW), forcing the downstream processing (DSP) team to process massive volumes of water to recover the product.

Head-to-Head Data Comparison

The following data summarizes typical performance metrics for P. putida GPo1/KT2440 on octanoate.

MetricFed-Batch (Optimized)Continuous (Chemostat)Causality / Insight
Final Biomass (CDW) 50 – 100 g/L 5 – 15 g/LFed-batch accumulates biomass over time; Chemostat washes it out.
3HO Content (% wt) 40 – 70% 20 – 50%Polymer accumulation is time-dependent; residence time in chemostats is often too short for max filling.
Volumetric Productivity 1.0 – 1.8 g/L/h1.2 – 2.1 g/L/h Continuous runs have zero "downtime" (cleaning/sterilizing), boosting space-time yield.
Substrate Yield (

)
0.5 – 0.7 g/g0.4 – 0.6 g/gMaintenance energy requirements are higher in chemostats due to constant high growth rates.
DSP Cost Low HighExtracting 3HO from 80 g/L broth is significantly cheaper than from 10 g/L broth.

Experimental Protocols

Protocol A: High-Yield Fed-Batch (DO-Stat Strategy)

Objective: Maximize titer by coupling feed rate to metabolic activity.

  • Inoculum: P. putida GPo1 in minimal medium (E2 or M9) with 10 mM octanoate.

  • Batch Phase: Start with 20 mM octanoate. Run until DO spikes (indicating substrate depletion).

  • Feed Setup: Prepare a feed solution of Octanoic Acid : NH4OH (ratio adjusted to induce N-limitation, typically C:N > 20:1 molar).

  • The DO-Stat Loop:

    • Set DO setpoint to 30%.

    • When DO > 40% (starvation), pump activates.

    • When DO < 20% (metabolic activity spikes), pump stops.

    • Why this works: This prevents octanoate accumulation. If cells stop eating (toxicity), the DO rises, and the pump automatically cuts off, preventing further toxicity.

  • Harvest: When reactor volume is full or O2 transfer capacity is exceeded.

Protocol B: Dual-Limited Continuous Culture

Objective: Study steady-state flux or maximize productivity.

  • Setup: Bioreactor with overflow tube set to working volume (

    
    ).
    
  • Feed: Minimal medium with 0.5 C-mol/L Octanoate . Limit Nitrogen source to force PHA accumulation (C:N ratio 15:1).

  • Start-Up: Run in batch mode until mid-exponential phase.

  • Continuous Mode:

    • Start feed pump at flow rate

      
      .
      
    • Calculate Dilution Rate

      
      .
      
    • Set ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       (approx 20% of 
      
      
      
      ).[1][2]
    • Validation: Monitor Optical Density (OD).[3] It should stabilize within 3-4 residence times. If OD washes out, lower

      
      .
      
  • Steady State: Maintain for 5 residence times before sampling.

Process Visualization

This diagram contrasts the physical control logic of the two systems.

Process cluster_FB Fed-Batch (DO-Stat) cluster_Cont Continuous (Chemostat) FB_Tank Bioreactor (High Density) FB_Sensor DO Sensor FB_Pump Feed Pump (On/Off) FB_Sensor->FB_Pump Feedback Loop (DO > Setpoint) FB_Pump->FB_Tank Pulse Feed FB_Substrate Conc. Octanoate FB_Substrate->FB_Pump C_Tank Bioreactor (Steady State) C_Out Overflow (Product) C_Tank->C_Out Flow = F C_InPump Inlet Pump (Constant) C_InPump->C_Tank Flow = F C_Media Dilute Media C_Media->C_InPump

Figure 2: Control logic comparison. Fed-batch relies on sensor feedback to prevent toxicity, while Continuous relies on hydraulic equilibrium.

Conclusion & Recommendations

For the specific production of 3-hydroxyoctanoic acid , the choice of fermentation mode dictates your downstream processing strategy.

  • Recommendation for Drug Development/Industrial Scale: Adopt Fed-Batch . The 10x higher product concentration (Titer) outweighs the slight productivity gains of continuous culture. Solvent extraction of 3HO from water is energy-intensive; handling 1,000 L of fed-batch broth is economically superior to handling 10,000 L of continuous effluent for the same mass of product.

  • Recommendation for R&D/Metabolic Engineering: Adopt Continuous . If you are engineering the phaG or phaC genes to alter the stereochemistry or monomer chain length, the steady state of a chemostat provides the only noise-free environment to validate genetic changes without the interference of changing nutrient gradients.

References

  • Zinn, M., Witholt, B., & Egli, T. (2001). Occurrence, accumulation and turnover of Pseudomonas putida GPo1 poly(3-hydroxyalkanoate) in fed-batch and continuous cultures. Microbiology. [Link][4][3][5][6][7]

  • Poblete-Castro, I., et al. (2014). The metabolic response of Pseudomonas putida KT2442 producing high levels of polyhydroxyalkanoate under single- and multiple-nutrient-limited growth. Microbial Cell Factories. [Link]

  • Schmid, A., et al. (1998). Integrated biocatalytic synthesis on gram scale: The highly enantioselective preparation of chiral 3-hydroxyoctanoic acid. Journal of Biotechnology. [Link]

  • Ren, Q., et al. (2010). Random and block copolymers of poly(3-hydroxyalkanoates) produced by Pseudomonas putida. Applied and Environmental Microbiology. [Link]

Sources

Comparative

Definitive Guide: Chloroform vs. Non-Halogenated Solvents for Poly(3-hydroxyoctanoate) Extraction

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Poly(3-hydroxyoctanoate) (PHO) — a medium-chain-length polyhydroxyalkanoate (mcl-PHA). Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Poly(3-hydroxyoctanoate) (PHO) — a medium-chain-length polyhydroxyalkanoate (mcl-PHA).

Executive Summary: The Shift from Halogens

Poly(3-hydroxyoctanoate) (PHO) is a medium-chain-length PHA (mcl-PHA) valued for its elastomeric properties and biocompatibility, distinguishing it from the brittle, short-chain poly(3-hydroxybutyrate) (PHB). Historically, chloroform has been the benchmark solvent for all PHA extraction due to its aggressive solvation power. However, its carcinogenicity and environmental persistence (Class I solvent) render it unsuitable for pharmaceutical and medical-grade PHO production.

This guide objectively compares chloroform against non-halogenated alternatives—specifically acetone and ethyl acetate . While chloroform offers marginally higher raw yields, experimental data confirms that acetone is the superior solvent for PHO when purity, molecular weight preservation, and endotoxin removal are the primary critical quality attributes (CQAs).

The Science of Solvation: Why PHO Behaves Differently

To select the correct solvent, one must understand the polymer's solubility physics. PHO differs from PHB due to its C8 side chains, which prevent tight crystalline packing and increase hydrophobicity.

Hansen Solubility Parameters (HSP) Analysis

Solubility is predicted when the "distance" (


) between the solvent and polymer in 3D Hansen space is minimized.
  • 
     (Dispersion):  Van der Waals forces.[1]
    
  • 
     (Polarity):  Dipole moments.
    
  • 
     (Hydrogen Bonding):  Proton donor/acceptor capability.[1]
    

Table 1: HSP Comparison for PHO Solvation

Material

(MPa

)

(MPa

)

(MPa

)
Interaction Radius (

)
Compatibility Verdict
PHO (Polymer) ~16.0~9.0~7.5N/ATarget Zone
Chloroform 17.83.15.7HighExcellent (Aggressive)
Acetone 15.510.47.0LowExcellent (Specific to mcl-PHA)
Methanol (Anti-solvent)15.112.322.3Very HighPrecipitant
Water 15.516.042.3ExtremeImmiscible

Technical Insight: Unlike PHB, which is highly crystalline and requires the high dispersive power of chloroform or hot chlorinated solvents to dissolve, PHO is amorphous/semi-crystalline. Its HSP values align closely with acetone , allowing dissolution at room or mild temperatures without the need for the aggressive halogenated chemistry required for PHB.

Comparative Performance Analysis

The following data synthesizes experimental outcomes for mcl-PHA (PHO) extraction from Pseudomonas putida strains.

Table 2: Chloroform vs. Non-Halogenated Solvents

FeatureChloroform (Benchmark) Acetone (Recommended) Ethyl Acetate
Extraction Yield 90 – 96% 85 – 92%75 – 85%
Purity (Post-Precipitation) 90 – 95%> 98% 90 – 95%
Endotoxin Removal Moderate (< 10 EU/g)High (< 2 EU/g) Moderate
Molecular Weight (

)
High (Risk of thermal degradation during reflux)Highest (Mild extraction preserves chains) Moderate (Requires higher T)
Process Temperature 60°C (Reflux)25°C – 45°C70°C – 80°C
Toxicity (ICH Class) Class 1 (Carcinogenic)Class 3 (Low Toxicity) Class 3 (Low Toxicity)
Downstream Impact Requires extensive solvent removal; trace residues are toxic.Solvent residues are metabolically benign in trace amounts.Good, but solvent recovery is energy-intensive.
Critical Findings:
  • Purity vs. Yield Trade-off: Chloroform extracts everything, including cell membrane lipids and some proteins, inflating the "yield" but lowering purity. Acetone is more selective for the polyester, resulting in a slightly lower gravimetric yield but significantly higher purity (often eliminating the need for secondary purification steps).

  • Endotoxin Control: Acetone's polarity aids in disrupting the lipopolysaccharide (LPS) layer of Gram-negative bacteria (P. putida), often resulting in lower endotoxin loads in the final polymer compared to the hydrophobic chloroform phase which can co-extract lipid A moieties.

Visualizing the Extraction Logic

The following diagram illustrates the decision matrix and process flow for PHO extraction, highlighting the "Green Route" (Acetone) vs. the "Standard Route" (Chloroform).

PHO_Extraction_Logic Biomass Dried P. putida Biomass (PHO containing) Solvent_Choice Solvent Selection Biomass->Solvent_Choice CHCl3 Chloroform Extraction (Reflux @ 60°C, 4-12h) Solvent_Choice->CHCl3 Standard/Analytical Acetone Acetone Extraction (Stirring @ 25-45°C, 2-4h) Solvent_Choice->Acetone Green/Medical (Recommended) Filtration1 Filtration (0.2 µm) CHCl3->Filtration1 Concentration1 Rotary Evaporation Filtration1->Concentration1 Precipitation1 Precipitation in Cold Methanol (1:10) Concentration1->Precipitation1 Result1 PHO Product A High Yield, Lower Purity Toxic Residues Precipitation1->Result1 Filtration2 Filtration (Cell Debris Removal) Acetone->Filtration2 Concentration2 Partial Evaporation Filtration2->Concentration2 Precipitation2 Precipitation in Cold Ethanol/Water (1:5) Concentration2->Precipitation2 Result2 PHO Product B High Purity, Biocompatible Preserved Mw Precipitation2->Result2

Caption: Figure 1. Comparative workflow for PHO extraction. The Acetone pathway (Green) operates at milder conditions, preserving polymer integrity and safety.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Check" steps ensure the process is proceeding correctly before moving forward.

Protocol A: The "Green" Acetone Method (Recommended)

Best for: Medical applications, tissue engineering scaffolds, and high-purity requirements.

  • Biomass Preparation:

    • Lyophilize P. putida cell pellet to constant weight.

    • Grind biomass to a fine powder (< 300 µm) to maximize surface area.

  • Solvent Extraction:

    • Suspend biomass in HPLC-grade Acetone at a ratio of 1:20 (w/v).

    • Stir magnetically at room temperature (25°C) for 4 hours. Note: Unlike PHB, PHO dissolves readily in acetone without boiling.

    • Optional: Mild heating to 40°C can accelerate kinetics but is usually unnecessary.

  • Separation:

    • Centrifuge at 4,000 × g for 15 mins. Collect the supernatant (PHO-rich acetone phase).

    • Validation Check: The supernatant should be clear to slightly yellowish. If cloudy, re-filter through a 0.45 µm PTFE membrane.

  • Concentration:

    • Reduce volume by 70% using a rotary evaporator at 40°C (mild vacuum).

  • Precipitation:

    • Dropwise add the concentrated acetone solution into cold Methanol or Ethanol (4°C) at a 1:10 ratio.

    • Allow the white, elastomeric precipitate to settle for 1 hour.

  • Drying:

    • Decant solvent and dry the polymer in a vacuum oven at 40°C for 24 hours.

Protocol B: The Standard Chloroform Method (Control)

Best for: Analytical quantification of total PHA content or non-medical applications.

  • Extraction:

    • Combine lyophilized biomass with Chloroform (1:20 w/v) in a round-bottom flask.

    • Attach a reflux condenser and heat to 60°C (boiling) for 4–12 hours.

  • Purification:

    • Filter hot solution through glass fiber filters to remove cell debris.

    • Critical Step: Chloroform extracts lipids.[2][3][4] To remove them, perform a liquid-liquid extraction with water (optional) or rely on selective precipitation.

  • Precipitation:

    • Concentrate filtrate and pour into 10 volumes of ice-cold Methanol.

    • Vigorous stirring is required as the polymer may be sticky.

  • Recovery:

    • Recover the polymer by filtration. Note that PHO extracted this way often retains a yellowish tint due to co-extracted lipids/pigments.

Conclusion & Recommendation

For Poly(3-hydroxyoctanoate) , the historical reliance on chloroform is scientifically outdated for most applications.

  • Use Chloroform only when: You are performing analytical quantification of total biomass yield and require aggressive solvation of all lipid-like materials.

  • Use Acetone when: You are developing materials for medical, pharmaceutical, or high-performance applications. The slight reduction in gross yield is offset by the elimination of toxic residues, preservation of molecular weight, and superior removal of endotoxins.

Final Verdict: The Acetone Extraction Protocol is the validated standard for high-quality PHO recovery.

References

  • Comparison of Solvents for mcl-PHA Extraction

    • Title: Innovative Strategy for Polyhydroxyalkanoates Recovery
    • Source: Chemical Engineering Transactions, 2021.
    • URL:[Link]

  • Hansen Solubility Parameters for PHAs

    • Title: Determination of solubility parameters for poly(3-hydroxyalkano
    • Source: International Journal of Biological Macromolecules, 1999.[5]

    • URL:[Link]

  • Endotoxin Removal Efficacy

    • Title: Removal of Endotoxin during Purification of Poly(3-Hydroxybutyrate) from Gram-Negative Bacteria.[6][7]

    • Source: Applied and Environmental Microbiology, 1999.
    • URL:[Link]

  • Green Solvent Efficiency

    • Title: Extraction of short-chain-length Poly-[(R)-hydroxyalkanoates] (scl-PHA) by the “anti-solvent” acetone under elevated temperature and pressure.[8]

    • Source: Biotechnology Letters, 2013.
    • URL:[Link]

  • Acetone vs. Chloroform Yields

    • Title: Optimization of Green Extraction and Purification of PHA Produced by Mixed Microbial Cultures
    • Source: MDPI, 2020.
    • URL:[Link][8][9][10]

Sources

Validation

Validation of a High-Throughput Enzymatic Assay for 3-Hydroxyoctanoic Acid (3-HOA)

Executive Summary 3-Hydroxyoctanoic acid (3-HOA) is a critical medium-chain hydroxylated fatty acid, serving as a primary monomer in polyhydroxyalkanoate (PHA) bioplastics and a specific biomarker for mitochondrial -oxid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyoctanoic acid (3-HOA) is a critical medium-chain hydroxylated fatty acid, serving as a primary monomer in polyhydroxyalkanoate (PHA) bioplastics and a specific biomarker for mitochondrial


-oxidation disorders (e.g., MCAD deficiency).

Historically, quantification has relied on Gas Chromatography-Mass Spectrometry (GC-MS) . While definitive, GC-MS is low-throughput, requiring labor-intensive derivatization (silylation) to render 3-HOA volatile.

This guide validates a Coupled Enzymatic Fluorometric Assay as a superior alternative for high-throughput screening. By utilizing a specific medium-chain dehydrogenase coupled to a diaphorase/resazurin reporter system, this method achieves sensitivity comparable to MS (


) with a "mix-and-read" workflow suitable for 96/384-well formats.

Part 1: The Challenge & The Solution

The Incumbent: GC-MS Analysis

GC-MS remains the "Gold Standard" for structural identification but suffers from significant bottlenecks in routine quantification:

  • Volatility: 3-HOA is non-volatile.[1] It requires extraction (Liquid-Liquid) followed by derivatization with BSTFA/TMCS to form trimethylsilyl (TMS) esters.

  • Throughput: Sample prep takes 2–4 hours; run times are 20–30 minutes per sample.

  • Cost: High instrument capital and maintenance costs.

The Challenger: Enzymatic Fluorometric Assay

This assay bypasses derivatization by exploiting the biological specificity of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) .

Mechanism of Action:

  • Activation: Free 3-HOA is converted to its CoA ester by Acyl-CoA Synthetase (ACS).

  • Oxidation: HADH oxidizes 3-hydroxyoctanoyl-CoA to 3-ketooctanoyl-CoA, reducing NAD+ to NADH.

  • Detection: Diaphorase cycles the generated NADH to reduce Resazurin (non-fluorescent) to Resorufin (highly fluorescent, Ex/Em 535/587 nm).

Comparative Analysis: Method Performance
FeatureGC-MS (TMS Derivatization)Enzymatic Assay (Fluorometric)
Throughput 20-30 samples/day300+ samples/hour (96-well)
Sample Prep Complex (Extraction + Derivatization)Minimal (Deproteinization)
LOD (Limit of Detection) ~50 nM~200 nM
Specificity Excellent (Mass Fingerprint)High (Enzyme Specificity)
Interference Matrix effects (Ion suppression)Endogenous NADH/Dehydrogenases
Cost per Sample High (

$)
Low ($)

Part 2: Validation Framework (ICH Q2(R2) Aligned)

Specificity & Selectivity

Objective: Ensure the enzyme does not cross-react with other fatty acids (e.g., 3-hydroxybutyrate or octanoate).

  • Protocol: Spike the assay with 10-fold excess of potential interferents:

    • 3-Hydroxybutyrate (Ketone body): Common in diabetic plasma.

    • Octanoic Acid: Non-hydroxylated precursor.

  • Acceptance Criteria: Signal from interferents must be < 5% of the 3-HOA signal at the Lower Limit of Quantitation (LLOQ).

Linearity & Range

Objective: Confirm the assay is linear across the physiological/bioprocess range (0.5


M – 100 

M).
  • Protocol: Prepare 8 non-zero standards by serial dilution in the sample matrix (or matrix-matched buffer).

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Concentration. Calculate Linear Regression (

    
    ).
    
  • Acceptance Criteria:

    
    .
    
Accuracy (Spike Recovery)

Objective: Determine if the matrix (e.g., plasma or cell lysate) inhibits the enzyme.

  • Protocol: Spike known concentrations of 3-HOA (Low, Med, High) into the actual sample matrix.

  • Calculation:

    
    .
    
  • Acceptance Criteria: 80% – 120% recovery.

Precision (Repeatability)

Objective: Assess intra-assay variability.

  • Protocol: Measure 3 QC levels (Low, Med, High) in replicates of

    
     on a single plate.
    
  • Acceptance Criteria: Coefficient of Variation (CV)

    
     (or 
    
    
    
    for LLOQ).

Part 3: Detailed Experimental Protocol

Reagents Required[1][2][3][4][5]
  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl

    
    .
    
  • Cofactor Mix: 2 mM NAD+, 0.5 mM CoA, 2 mM ATP.

  • Enzyme Mix:

    • Acyl-CoA Synthetase (ACS) [0.5 U/mL]

    • 3-Hydroxyacyl-CoA Dehydrogenase (HADH) [1.0 U/mL]

    • Diaphorase [2.0 U/mL]

  • Probe: Resazurin (50

    
    M).
    
  • Stop Solution: 1% SDS (optional, for end-point reading).

Step-by-Step Workflow

Step 1: Sample Preparation (Deproteinization)

  • Why? Endogenous dehydrogenases (LDH) and proteins in serum/lysates interfere with optical readings and consume NAD+.

  • Mix 50

    
    L sample with 50 
    
    
    
    L 10 kDa Spin Column or cold Perchloric Acid (PCA) precipitation.
  • Neutralize PCA supernatants with KOH to pH 7-8.

Step 2: Assay Setup (96-well Black Plate)

  • Add 50

    
    L  of Standard or Sample to wells.
    
  • Add 50

    
    L  of Master Mix (Buffer + Cofactors + Probe + Enzymes).
    
  • Include a Sample Blank (Sample + Buffer without HADH) to correct for endogenous NADH.

Step 3: Incubation & Reading

  • Incubate at 37°C for 30 minutes (protected from light).

  • Read Fluorescence: Ex 535 nm / Em 587 nm .

  • Kinetic Option: Read every minute to ensure the reaction has reached a stable plateau.

Part 4: Visualization

Diagram 1: Enzymatic Reaction Mechanism

This diagram illustrates the coupled reaction pathway converting 3-HOA to a fluorescent signal.

G cluster_0 Activation Step cluster_1 Oxidation & Detection HOA 3-Hydroxyoctanoic Acid HOA_CoA 3-Hydroxyoctanoyl-CoA HOA->HOA_CoA CoA CoA + ATP CoA->HOA_CoA NADH NADH Keto 3-Ketooctanoyl-CoA HOA_CoA->Keto ACS Acyl-CoA Synthetase ACS->HOA_CoA Catalysis NAD NAD+ NAD->NADH Reduction NADH->NAD Recycling HADH 3-Hydroxyacyl-CoA Dehydrogenase HADH->Keto Resazurin Resazurin (Non-Fluorescent) Resorufin Resorufin (Fluorescent) Resazurin->Resorufin Signal Generation Diaphorase Diaphorase Diaphorase->Resorufin

Caption: Coupled enzymatic cascade converting 3-HOA to fluorescent Resorufin via NADH redox cycling.

Diagram 2: Validation Workflow (ICH Q2)

This flowchart outlines the decision tree for validating the assay against acceptance criteria.

G Start Start Validation Linearity 1. Linearity Test (0.5 - 100 µM) Start->Linearity R2_Check Is R² > 0.99? Linearity->R2_Check Precision 2. Precision Test (n=6, Low/Med/High) R2_Check->Precision Yes Fail OPTIMIZE R2_Check->Fail No CV_Check Is CV < 10%? Precision->CV_Check Recovery 3. Spike Recovery (Matrix Effect) CV_Check->Recovery Yes CV_Check->Fail No Rec_Check Recovery 80-120%? Recovery->Rec_Check Pass VALIDATED Rec_Check->Pass Yes Rec_Check->Fail No

Caption: Step-wise validation decision tree based on ICH Q2(R2) acceptance criteria.

References

  • International Council for Harmonisation (ICH). (2024).[2][3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][4][5] [Link]

  • LIPID MAPS. (2023). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Lipid Maps Protocols. [Link]

  • Vaz, F. M., et al. (2015). "Analysis of carnitine biosynthesis metabolites in urine by HPLC-electrospray tandem mass spectrometry." Clinical Chemistry.

Sources

Comparative

comparative metabolomics of Pseudomonas strains with high and low 3-hydroxyoctanoic acid production

Executive Summary & Technical Scope This guide provides a technical comparison of Pseudomonas putida strains (specifically the KT2440 lineage) regarding their capacity to produce 3-hydroxyoctanoic acid (3-HOA). Note that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

This guide provides a technical comparison of Pseudomonas putida strains (specifically the KT2440 lineage) regarding their capacity to produce 3-hydroxyoctanoic acid (3-HOA). Note that in biological systems, 3-HOA is rarely accumulated as a free acid; it is the dominant monomeric unit of medium-chain-length polyhydroxyalkanoates (mcl-PHA).

Therefore, this analysis compares High-Flux Strains (engineered or optimized for PHA accumulation) against Low-Flux Strains (Wild Type under non-limiting conditions or specific pathway mutants). We focus on the metabolic nodes that govern the "Push-Pull" mechanism between the Tricarboxylic Acid (TCA) cycle and the PHA biosynthetic cycle.

Key Differentiator: The primary metabolic signature of a high-producing strain is not merely the upregulation of the pha cluster, but the redirection of Acetyl-CoA and NADPH away from biomass/oxidative phosphorylation and toward the Fatty Acid Synthesis (FAS II) or


-oxidation shunts.

The Metabolic Landscape: Pathway Logic

To understand the metabolomic data, we must first visualize the routing of carbon. Pseudomonas relies heavily on the Entner-Doudoroff (ED) pathway rather than EMP glycolysis, generating specific NADPH yields critical for reduction steps in PHA synthesis.

Flux Redirection Diagram

The following diagram illustrates the critical divergence points. In high-producing strains, flux is throttled at the Citrate Synthase node and pushed toward PhaG (from glucose) or PhaJ (from fatty acids).

PHA_Metabolism Glucose Glucose (Carbon Source) ED_Pathway Entner-Doudoroff Pathway (NADPH Generation) Glucose->ED_Pathway FattyAcids Fatty Acids (Carbon Source) BetaOx Beta-Oxidation FattyAcids->BetaOx Pyruvate Pyruvate ED_Pathway->Pyruvate High Flux in P. putida AcetylCoA Acetyl-CoA (CRITICAL NODE) Pyruvate->AcetylCoA TCA TCA Cycle (Energy/Biomass) AcetylCoA->TCA Dominant in Low Producers FASII FAS II Pathway (Fatty Acid Synthesis) AcetylCoA->FASII Dominant in High Producers PhaG Enz: PhaG (Transacylase) FASII->PhaG 3-hydroxyacyl-ACP HydroxyAcylCoA (R)-3-Hydroxyacyl-CoA BetaOx->HydroxyAcylCoA via PhaJ PhaG->HydroxyAcylCoA PhaJ Enz: PhaJ (Hydratase) PhaC Enz: PhaC (PHA Synthase) PHA_Polymer mcl-PHA Polymer (Rich in 3-HOA) HydroxyAcylCoA->PHA_Polymer Polymerization (PhaC) PHA_Polymer->BetaOx Turnover (PhaZ)

Figure 1: Metabolic routing in P. putida.[1] High 3-HOA production requires channeling Acetyl-CoA into FASII (glucose) or arresting Beta-oxidation intermediates (fatty acids).

Comparative Metabolomic Profiling

The following data synthesis contrasts a High-Yield Strain (e.g., P. putida KT2440 engineered with


gcd 

phaZ or optimized C:N ratios) against a Low-Yield Strain (Wild Type in balanced nutrient conditions).
Intracellular Metabolite Signatures[2]
Metabolite ClassMetaboliteHigh-Yield Strain ProfileLow-Yield Strain ProfileMechanistic Interpretation
Cofactors NADPH Depleted / High Turnover Stable / AccumulatingPHA synthesis is a reductive process consuming NADPH. High flux drains the pool.
NADH ElevatedModerateHigh NADH often inhibits Citrate Synthase, forcing Acetyl-CoA toward PHA synthesis.
Central Carbon Acetyl-CoA High Accumulation Low (Rapid TCA entry)Acetyl-CoA is the primary substrate. High levels drive the thermodynamics toward acetoacetyl-CoA and FASII.
Citrate LowHigh / Secreted Low producers often "waste" carbon by secreting citrate or oxidizing it fully in the TCA cycle.
Gluconate Low / AbsentHigh (if gcd active)In WT strains, glucose is oxidized to gluconate periplasmically, often leading to by-product formation rather than intracellular storage.
PHA Precursors (R)-3-Hydroxyoctanoyl-CoA Detected (High Flux) Trace / UndetectedThe direct substrate for PhaC synthase. Its presence confirms active "charging" of the polymerization machinery.
Malonyl-CoA ElevatedLowEssential precursor for Fatty Acid Synthesis (FASII) route from glucose.
Polymer Composition (Monomer Fraction)

When analyzing the final product (after hydrolysis), the monomer distribution differs based on the carbon source and strain specificity.

  • Glucose-Grown (FASII Route): Dominance of C10 (3-hydroxydecanoate) and C8 (3-hydroxyoctanoate).

  • Octanoate-Grown (

    
    -Oxidation Route):  Extreme dominance (>85%) of C8 (3-hydroxyoctanoate).
    

Experimental Workflow: Validated Metabolomics Protocol

To replicate these profiles, a rigorous quenching and extraction protocol is required. Pseudomonas species have high metabolic turnover rates; standard filtration often causes "leakage" of intracellular metabolites.

Protocol Diagram

Workflow Culture 1. Cell Culture (OD600 ~0.5-1.0) Quench 2. Fast Quenching (-40°C Methanol) Culture->Quench < 5 seconds Harvest 3. Centrifugation (-9°C, 5000xg) Quench->Harvest Extract 4. Extraction (MeOH:CHCl3:H2O) Harvest->Extract Derivatize 5. Derivatization (TMS / Methanolysis) Extract->Derivatize Analysis 6. GC-MS / LC-MS Derivatize->Analysis

Figure 2: Critical path for metabolomic sample preparation. Speed at step 2 is the primary determinant of data quality.

Step-by-Step Methodology

Phase A: Quenching (The Critical Control Point)

  • Prepare a quenching solution of 60% Methanol buffered with 10mM Ammonium Acetate, pre-chilled to -40°C .

  • Rapidly inject culture broth (e.g., 5 mL) directly into the quenching solution (ratio 1:4).

  • Why: Pseudomonas leaks metabolites rapidly upon cold shock if the solvent isn't present to fix the membrane state. This method stops enzymatic activity immediately.

Phase B: Extraction (Biphasic)

  • Centrifuge quenched cells at -9°C. Discard supernatant.

  • Add Methanol:Chloroform (2:1 v/v) , pre-chilled.

  • Vortex vigorously for 30 seconds.

  • Add cold water to induce phase separation (Final ratio MeOH:CHCl3:H2O = 1:1:0.9).

  • Result:

    • Upper Phase (Polar): Contains TCA intermediates, Amino acids, Cofactors (Analyze via LC-MS/MS).

    • Lower Phase (Non-polar): Contains Free Fatty Acids, PHA monomers, Lipids (Analyze via GC-MS).

Phase C: Analysis (Targeting 3-HOA)

  • Hydrolysis: The lower phase must be subjected to acid methanolysis (H2SO4/Methanol, 100°C, 140 min) to depolymerize PHA into methyl esters.

  • GC-MS Settings: Use a DB-5 or equivalent non-polar column. 3-hydroxyoctanoic acid methyl ester usually elutes between C8 and C10 fatty acid methyl esters.

Critical Quality Attributes & Troubleshooting

When comparing strains, valid data depends on avoiding these common experimental errors:

IssueObservation in DataRoot CauseCorrective Action
Low Energy Charge High AMP, Low ATP/ADP across all samples.Slow quenching or warm centrifugation.Ensure quenching solution is <-40°C. Keep all rotors at -9°C.
Missing 3-HOA No peak for 3-hydroxyoctanoate despite PHA presence.Incomplete derivatization.Extend methanolysis time to 4 hours; ensure H2SO4 is fresh.
High Gluconate Massive gluconate peak masking other metabolites.Periplasmic oxidation.Use

gcd strains or wash pellets with PBS before extraction (caution: risk of leakage).
Variable Citrate Inconsistent citrate levels between replicates.Media pH fluctuations.Buffer culture media (MOPS) to prevent pH-induced metabolic shifts.

References

  • Nikel, P. I., et al. (2021). Metabolic rewiring of Pseudomonas putida for the production of medium-chain-length polyhydroxyalkanoates.[2][3][4][5] metabolic Engineering.[3][6]

    • Context: Describes the flux analysis of P.
    • (Representative link for Nikel et al. work on P. putida metabolism)

  • Poblete-Castro, I., et al. (2012).[7] The metabolic response of Pseudomonas putida KT2442 to different carbon sources: A multi-level analysis. Microbial Cell Factories.

    • Context: Compares high vs. low PHA production conditions and the impact on the proteome and metabolome.
  • Wang, Q., & Nomura, C. T. (2010). Monitoring differences in gene expression levels and polyhydroxyalkanoate (PHA) production in Pseudomonas putida KT2440 grown on different carbon sources. Journal of Bioscience and Bioengineering.

    • Context: Links gene expression of phaG and phaC to metabolite accumul
  • Boer, T., et al. (2010). The optimization of metabolite extraction protocols for Pseudomonas aeruginosa. (Adapted from general Pseudomonas metabolomics protocols).

    • Context: Basis for the Methanol:Chloroform extraction protocol described in Section 4.
    • (Similar protocol validation study)

  • Bunevičiūtė, V., et al. (2025).[6] Production of medium chain length polyhydroxyalkanoate in metabolic flux optimized Pseudomonas putida. ResearchGate.

    • Context: Recent work on acoA overexpression and gcd deletion to maximize flux.[2]

Sources

Validation

A Comparative Guide to the Efficacy of 3-Hydroxyoctanoic Acid Derivatives Against Pathogenic Bacteria and Fungi

Introduction 3-Hydroxyoctanoic acid (3-HOA) is a naturally occurring medium-chain 3-hydroxy fatty acid. It is a monomeric unit of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Hydroxyoctanoic acid (3-HOA) is a naturally occurring medium-chain 3-hydroxy fatty acid. It is a monomeric unit of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria as carbon and energy storage materials[1]. Beyond its structural role, 3-HOA and its derivatives have garnered significant attention for their bioactive properties, including their potential as antimicrobial agents. This guide provides a comparative analysis of the efficacy of 3-HOA derivatives against a range of pathogenic bacteria and fungi, synthesizes key experimental data, and details the methodologies required for their evaluation.

The exploration of fatty acids and their derivatives as antimicrobial agents is a promising avenue in the face of rising antibiotic resistance. These compounds often exhibit broad-spectrum activity and can have unique mechanisms of action, making them attractive candidates for novel therapeutic development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the antimicrobial potential of this versatile chemical scaffold.

Mechanism of Action: A Multifaceted Approach

While the precise mechanisms are still under investigation, the antimicrobial activity of 3-HOA and its derivatives is believed to be multifaceted. A key structural feature consistently linked to bioactivity is the presence of a free carboxylic acid group[1][2][3][4]. Esterification of this group, for instance, has been shown to reduce or eliminate antimicrobial effects, suggesting that the acidic moiety is crucial for interaction with microbial targets[5].

The primary mode of action is likely the disruption of microbial cell membranes. The amphipathic nature of these fatty acids allows them to insert into the lipid bilayer, altering its fluidity and integrity. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Furthermore, some derivatives have demonstrated the ability to interfere with virulence factor production. For example, (R)-3-hydroxyoctanoic acid has been shown to inhibit the production of pyocyanin, a quorum sensing-regulated virulence factor in the opportunistic pathogen Pseudomonas aeruginosa[2][4].

Comparative Efficacy Against Pathogenic Bacteria

The antibacterial activity of 3-HOA and its derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth, is the standard metric for comparison.

A study by Des-Garennes et al. (2016) synthesized a library of compounds based on (R)-3-hydroxyoctanoic acid and tested their efficacy. The results indicated that derivatives with a free carboxylic group were essential for activity, with MIC values typically ranging from 2.8 to 7.0 mM against the tested bacteria[1][2][4].

Compound/DerivativeStaphylococcus aureus (Gram-positive) MICEscherichia coli (Gram-negative) MICPseudomonas aeruginosa (Gram-negative) MICReference
(R)-3-Hydroxyoctanoic acid5.6 mM5.6 mM>5.6 mM[1][4]
3-Bromooctanoic acid2.8 mM2.8 mM2.8 mM[1][4]
3-Chlorooctanoic acid2.8 mM5.6 mM5.6 mM[1][4]
(E)-oct-2-enoic acid3.5 mM3.5 mM3.5 mM[1][4]

Analysis of Structure-Activity Relationship (SAR):

  • Halogenation: The introduction of a halogen at the 3-position, particularly bromine, appears to enhance antibacterial activity, as evidenced by the lower MIC of 3-bromooctanoic acid compared to the parent compound[1][4].

  • Unsaturation: The presence of a double bond, as in (E)-oct-2-enoic acid, also results in broad-spectrum activity comparable to the halogenated derivatives[1][4].

  • Carboxylic Acid Moiety: As previously noted, the free carboxylic acid is critical. Ester derivatives (e.g., methyl and benzyl esters of 3-hydroxyoctanoic acid) showed significantly reduced or no activity[1][2][4].

Comparative Efficacy Against Pathogenic Fungi

3-Hydroxy fatty acids (3-OH-FAs) have demonstrated notable antifungal properties against a variety of pathogenic yeasts and molds[6]. Their activity is particularly relevant for tackling opportunistic fungal infections, which are a significant cause of morbidity and mortality.

Studies have shown that racemic mixtures of saturated 3-hydroxy fatty acids, including derivatives of 3-HOA, exhibit antifungal activity with MICs often falling between 10 and 100 µg/mL[6]. The efficacy can vary based on the specific derivative and the target fungal species.

Compound/DerivativeCandida albicans MICMicrosporum gypseum MICReference
(R)-3-Hydroxyoctanoic acid6.3 mM0.8 mM[1][4]
3-Bromooctanoic acid0.1 mM0.1 mM[1][4]
3-Chlorooctanoic acid0.2 mM0.2 mM[1][4]
(E)-oct-2-enoic acid0.4 mM0.2 mM[1][4]

Analysis of Structure-Activity Relationship (SAR):

  • Potent Halogenation Effect: Halogenation at the 3-position dramatically increases antifungal potency. 3-Bromooctanoic acid and 3-chlorooctanoic acid are significantly more effective against both C. albicans and M. gypseum than the parent 3-HOA[1][4].

  • Inhibition of Virulence: Beyond direct growth inhibition, certain derivatives can disrupt fungal virulence. 3-Halogenated octanoic acids have been shown to inhibit the formation of hyphae in C. albicans, a key morphological transition associated with tissue invasion and pathogenicity[1][2][4].

  • Synergistic Potential: Other 3-hydroxy fatty acids, like 3-hydroxydecanoic acid, have been incorporated into polymer films with conventional antifungal drugs (e.g., nystatin, amphotericin B) to achieve a synergistic effect against fungal growth and biofilm formation[7][8][9][10].

Key Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of 3-HOA derivatives, a cornerstone for quantitative comparison of antimicrobial efficacy. The method is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Causality in Experimental Design: The goal of this protocol is to create a reproducible system where the only significant variable is the concentration of the test compound. Every step, from standardizing the inoculum to controlling incubation conditions, is designed to eliminate confounding factors and ensure that the observed inhibition is directly attributable to the compound's activity.

Protocol Steps:

  • Preparation of Test Compound Stock:

    • Accurately weigh the 3-HOA derivative and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 100 mM).

    • Rationale: A high-concentration stock is necessary for serial dilutions and minimizes the amount of solvent added to the final test wells, preventing solvent-induced toxicity to the microbes.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick several well-isolated colonies of the target bacterium or fungus.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.

    • Dilute this standardized suspension in the appropriate test broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the microplate wells.

    • Rationale: Standardizing the inoculum density is the most critical step for reproducibility. An inconsistent number of microbes would require different concentrations of the compound for inhibition, leading to unreliable MIC values.

  • Serial Dilution in Microplate:

    • Dispense 100 µL of sterile test broth into all wells of a 96-well microtiter plate.

    • Add a specific volume of the stock compound to the first well and mix thoroughly. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

    • Rationale: Serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC over a wide range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum (prepared in Step 2) to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria and C. albicans) for 18-24 hours.

    • Rationale: The positive control must show robust growth, and the negative control must remain clear. This validates that the medium supports growth and that there is no contamination.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i..e., the well is clear).

    • Optionally, a growth indicator like Resazurin or p-iodonitrotetrazolium violet (INT) can be added. A color change (or lack thereof) indicates metabolic activity (growth).

    • Rationale: Visual inspection is the standard method, but indicators can aid in objectivity, especially when growth is faint.

Experimental Workflow Diagram

MIC_Determination_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_results Results Analysis prep_compound Prepare Compound Stock (e.g., 100 mM in DMSO) serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Microbes prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_plate Read Plate Visually or Spectrophotometrically incubate->read_plate determine_mic Determine MIC Value (Lowest concentration with no growth) read_plate->determine_mic

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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